2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
Description
BenchChem offers high-quality 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane-7-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-6(10)9-2-1-7(3-9)4-11-5-7/h1-5H2,(H2,8,10) |
InChI Key |
OHSZPWDAUGWKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12COC2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
[1][2]
Chemical Identity & Structural Analysis[1][3]
This compound is a urea derivative of the spirocyclic amine 2-oxa-6-azaspiro[3.4]octane.[1] It features a rigid spiro-carbon junction connecting a four-membered oxetane ring and a five-membered pyrrolidine ring, with a primary carboxamide (urea) moiety attached to the pyrrolidine nitrogen.[1]
| Property | Detail |
| IUPAC Name | 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide |
| Common Name | 6-Carbamoyl-2-oxa-6-azaspiro[3.4]octane |
| Parent Scaffold CAS | 220290-68-6 (2-Oxa-6-azaspiro[3.4]octane) |
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| SMILES | NC(=O)N1CC2(COC2)C1 |
| Stereochemistry | Achiral (The spiro center is not stereogenic due to the symmetry of the oxetane ring relative to the pyrrolidine plane in this specific substitution pattern).[1][2] |
Structural Significance
The spiro[3.4]octane core is a bioisostere of the morpholine ring.[1] Unlike morpholine, which exists in a chair conformation, the spiro system enforces a distinct vector geometry.[1]
-
Oxetane Ring: Lowers lipophilicity (LogP) and blocks metabolic hot-spots often found on aliphatic chains.[1] It acts as a weak hydrogen bond acceptor.[1]
-
Pyrrolidine Ring: Provides the attachment point for the pharmacophore (the urea group) and contributes to the rigid sp3 character.[1]
-
Urea Moiety: Acts as a dual Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA), critical for receptor binding interactions.[1]
Synthesis Protocols
The synthesis is typically modular, starting with the construction of the spiro-amine core followed by functionalization to the urea.[1]
Phase 1: Synthesis of the Parent Amine (Reference Route)
Note: While the parent amine is commercially available, in-house synthesis often proceeds via cyclization of cyclobutane derivatives.[1]
-
Starting Material: tert-Butyl 3-methyleneazetidine-1-carboxylate or similar cyclobutanone precursors.[1]
-
Spiro-Annulation: A [3+2] cycloaddition or alkylation sequence is used to build the second ring.[1] A common industrial route involves the esterification and cyclization of 1,1-bis(hydroxymethyl) derivatives.[1]
-
Deprotection: Removal of the N-Boc group (using TFA/DCM) yields the free amine 2-oxa-6-azaspiro[3.4]octane .[1]
Phase 2: Carboxamide (Urea) Formation
This specific protocol describes the conversion of the secondary amine to the primary urea (carboxamide).[1]
Reagents:
-
Substrate: 2-Oxa-6-azaspiro[3.4]octane (free base or HCl salt).[1]
-
Reagent: Trimethylsilyl isocyanate (TMS-NCO).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 2-oxa-6-azaspiro[3.4]octane (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
).-
Note: If starting with the HCl salt, add Triethylamine (TEA, 1.2 eq) to liberate the free amine.[1]
-
-
Addition: Cool the solution to 0°C. Dropwise add Trimethylsilyl isocyanate (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the starting amine (
) and appearance of the product ( ). -
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] -
Purification: The crude urea is often pure enough.[1] If necessary, purify via flash column chromatography (MeOH/DCM gradient) or recrystallization from EtOAc/Hexane.[1]
Synthesis Logic Diagram
Figure 1: Synthetic pathway for the conversion of the spiro-amine scaffold to the target carboxamide.[1]
Physicochemical Properties[1][5]
The incorporation of the oxetane ring and the spiro-geometry significantly alters the properties compared to linear alkyl ureas or piperidine analogues.[1]
Calculated & Predicted Data
| Property | Value | Rationale |
| LogP (Predicted) | -1.2 to -0.8 | Highly polar due to the urea and ether oxygen; significantly lower than cyclohexane analogues.[1] |
| TPSA | ~64.4 Ų | Urea (43.[1]09) + Ether (9.[1]23) + Amine contribution. Good range for CNS penetration if LogP is balanced.[1] |
| Solubility | High (>5 mg/mL) | The oxetane oxygen acts as a H-bond acceptor, disrupting crystal lattice energy and enhancing aqueous solubility.[1] |
| pKa | Neutral | The urea nitrogen is non-basic.[1] The oxetane oxygen is very weakly basic (pKa ~ -2).[1] |
| Fsp3 | 0.86 (6/7) | High fraction of sp3 carbons correlates with improved clinical success rates (lower promiscuity).[1] |
Metabolic Stability
The oxetane ring is a metabolic "soft spot" blocker.[1]
-
Mechanism: In standard cyclic ethers (like THF), the
-carbon is prone to P450-mediated oxidation.[1] The strained 4-membered oxetane ring resists this oxidation due to geometric constraints (poor orbital overlap for the radical intermediate).[1] -
Outcome: The 2-oxa-6-azaspiro[3.4]octane scaffold typically exhibits longer half-life (
) in microsomal stability assays compared to pyrrolidine or THF analogues.[1]
Medicinal Chemistry Applications
Bioisosterism
This compound acts as a rigid, polar bioisostere for:
-
Morpholine Ureas: Replacing a morpholine ring with this spiro system reduces lipophilicity and changes the exit vector of the urea group, potentially picking up novel H-bond interactions in a binding pocket.[1]
-
Cyclohexyl Ureas: Increases solubility and lowers LogD, reducing non-specific binding and HERG liability.[1]
SAR Workflow (Structure-Activity Relationship)
When optimizing a lead compound, this scaffold is introduced to:
-
Lower Lipophilicity: If a lead is too greasy (LogP > 4).[1]
-
Rigidify the Linker: The spiro center locks the orientation of the urea relative to the oxetane, reducing the entropic penalty upon binding.[1]
Figure 2: Strategic rationale for deploying the spiro[3.4]octane scaffold in lead optimization.
Analytical Characterization
To validate the synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide , look for these specific signatures:
-
1H NMR (DMSO-d6, 400 MHz):
-
~5.8–6.0 ppm (s, 2H): Characteristic broad singlet for the primary urea protons (
).[1] - ~4.4–4.5 ppm (m, 4H): Oxetane ring protons (distinctive downfield shift due to oxygen).[1]
- ~3.3–3.5 ppm (m, 4H): Pyrrolidine ring protons adjacent to the urea nitrogen.[1]
- ~2.0–2.2 ppm (m, 2H): Methylene protons of the pyrrolidine ring (if resolved).[1]
-
~5.8–6.0 ppm (s, 2H): Characteristic broad singlet for the primary urea protons (
-
LC-MS:
-
IR Spectroscopy:
References
-
Wuitschik, G., et al. (2008).[1][3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[1] [1]
- Foundational paper establishing the oxetane spirocycles as morpholine surrog
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.[1] [1]
- Review of the physicochemical benefits of oxetane incorpor
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] [1]
- Comprehensive review on the synthesis of spiro[3.x] systems.
-
PubChem Compound Summary. (2025). "2-Oxa-6-azaspiro[3.4]octane."[1][4][2][3][5][6][7][8][9][10] National Center for Biotechnology Information.[1] [1]
-
Source for parent scaffold identifiers and basic properties.[1]
-
-
Barnes-Seeman, D. (2012).[1] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry, 12(14), 1481-1496.[1]
- Discusses the Fsp3 and solubility advantages of spiro scaffolds.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. WO2021170631A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chem-space.com [chem-space.com]
- 5. 903321-79-9_CAS号:903321-79-9_5-(2-Ethoxyethoxy)-2-methylisoquinolin-1(2H)-one - 化源网 [chemsrc.com]
- 6. 940077-81-6|N-Ethyl-3-(hydroxymethyl)piperidine-1-carboxamide|BLD Pharm [bldpharm.com]
- 7. 220290-68-6|2-Oxa-6-azaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases - Google Patents [patents.google.com]
- 10. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]
Physicochemical Profiling of 2-Oxa-6-azaspiro[3.4]octane: A Technical Guide
The following technical guide details the physicochemical profile, synthetic utility, and experimental characterization of 2-oxa-6-azaspiro[3.4]octane , a high-value spirocyclic scaffold in modern medicinal chemistry.
Executive Summary: The "Escape from Flatland"
The 2-oxa-6-azaspiro[3.4]octane scaffold (CAS: 220290-68-6) represents a paradigmatic shift in scaffold design, moving away from planar, aromatic-heavy structures toward
Unlike traditional bioisosteres that merely mimic sterics, this spirocycle actively modulates physicochemical properties—specifically lowering lipophilicity (LogD) while enhancing metabolic stability through the "oxetane effect." This guide provides the rationale, data, and protocols necessary to integrate this scaffold into lead optimization campaigns.
Structural & Conformational Analysis
Geometry and Vectorization
The core feature of the 2-oxa-6-azaspiro[3.4]octane is the quaternary spiro-carbon shared between a four-membered oxetane ring and a five-membered pyrrolidine ring.
-
Orthogonality: The two rings are oriented virtually perpendicular to each other. This forces substituents on the nitrogen (pyrrolidine) and the oxetane ring into distinct vectors that do not overlap with the core plane, a property unavailable to monocyclic morpholines.
-
Puckering: While the oxetane ring is relatively planar (pucker angle ~0–10°), the pyrrolidine ring adopts an envelope conformation. This rigidity reduces the entropic penalty upon binding to protein targets compared to flexible piperidines.
The "Oxetane Effect"
The oxetane ring is not merely a spacer; it is a physicochemical modulator.
-
Dipole Moment: The oxetane oxygen creates a strong local dipole, increasing polarity without the hydrogen-bond donor (HBD) liability of hydroxyl groups.
-
Metabolic Shielding: The gem-dimethyl-like steric bulk of the spiro-fusion protects the pyrrolidine ring from oxidative metabolism (e.g.,
-carbon oxidation).
Physicochemical Profile
The following table contrasts the spirocyclic scaffold with the standard morpholine heterocycle it often replaces.
| Property | Morpholine | 2-Oxa-6-azaspiro[3.4]octane | Impact on Drug Design |
| Formula | Increased carbon count (+2 C). | ||
| MW | 87.12 Da | 113.16 Da | Slight mass increase; usually negligible. |
| LogP (Calc) | -0.86 | -0.3 to -0.6 | Remains hydrophilic; Oxetane offsets C-count. |
| pKa (Conj. Acid) | 8.3 | ~8.0 – 8.8 (Est.)* | Tunable. Inductive effect of oxetane lowers pKa vs. pyrrolidine (~11), making it closer to physiological pH. |
| Fsp3 | 1.0 | 1.0 | Maintains high saturation (critical for solubility). |
| TPSA | ~12 Ų | ~21 Ų | Slightly higher polarity; good for CNS penetration limits. |
| Metabolic Stability | Moderate | High | Oxetane blocks metabolic soft spots; spiro-center prevents aromatization. |
*Note: The pKa is modulated by the distance between the basic nitrogen and the electronegative oxygen. In the [3.4] system, the inductive withdrawal is attenuated compared to the [3.3] system, often resulting in a pKa that retains sufficient basicity for solubility while reducing hERG liability associated with highly basic amines.
Visualization: Physicochemical Logic
The following diagram illustrates the mechanistic impact of the spiro-scaffold on drug-like properties.
Caption: Mechanistic contributions of the oxetane and pyrrolidine subunits to the overall physicochemical profile of the spirocyclic scaffold.
Synthetic Protocol: The Carreira Strategy
The synthesis of 2-oxa-6-azaspiro[3.4]octane derivatives is non-trivial due to the strain of the spiro-junction. The most robust method, pioneered by the Carreira group, utilizes a step-economic route from conjugated esters.
Protocol: Synthesis via Conjugated Ester Precursor
Objective: Synthesis of the N-protected 2-oxa-6-azaspiro[3.4]octane core.
-
Reagents:
-
Starting Material: N-Boc-3-methylene-pyrrolidine (or corresponding conjugated ester precursor).
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH (Sodium Hydride), DMSO/THF.
-
-
Step-by-Step Workflow:
-
Step 1: Core Formation (Epoxidation/Cyclization).
-
Dissolve trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO under Argon.
-
Add NaH (1.2 equiv) portion-wise at 0°C. Stir for 30 min to generate the ylide.
-
Add the ketone/methylene precursor (dissolved in THF) dropwise.
-
Heat to 50-60°C for 4-12 hours. The ylide attacks the electrophilic center, forming the spiro-epoxide or directly cyclizing depending on the precursor (e.g., if using a Michael acceptor strategy).
-
-
Step 2: Ring Expansion/Closure (For Oxetane).
-
Note: For the specific 2-oxa isomer, a common route involves the Paternò-Büchi reaction (photochemical) or, more commonly in scale-up, the cyclization of a 1,3-diol equivalent derived from the quaternary center.
-
Alternative (Carreira Method): Use a nitromethane Michael addition to a cyclic enone, followed by Nef reaction/reduction to the aldehyde, and final ring closure.
-
-
-
Purification:
-
The N-Boc protected intermediate is typically stable and can be purified via silica gel chromatography (Hexane/EtOAc).
-
Deprotection (TFA/DCM) yields the free amine salt (often isolated as the oxalate or hemioxalate for stability).
-
Experimental Validation Protocols
To validate this scaffold in your specific drug candidate, use the following self-validating protocols.
Protocol A: Potentiometric pKa Determination
Rationale: The pKa of spirocyclic amines is sensitive to distal substituents. Accurate measurement is critical for predicting lysosomal trapping and hERG binding.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Titration: Dilute to 50 µM in 0.1 M KCl (ionic strength buffer).
-
Method: Perform titration from pH 2.0 to 12.0 using a standardized base (KOH) under
atmosphere (to exclude ). -
Analysis: Use the Bjerrum plot method to identify the inflection point.
-
Validation Criteria: The reference standard (Quinine) must return a pKa of 8.5 ± 0.1.
-
Expected Result: 2-oxa-6-azaspiro[3.4]octane derivatives typically exhibit a pKa between 8.0 and 8.8 .
-
Protocol B: Shake-Flask LogD (Lipophilicity)
Rationale: Calculated LogP (cLogP) often underestimates the polarity of the oxetane ring. Experimental LogD is required.
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Procedure:
-
Dissolve compound in octanol-saturated buffer.
-
Add buffer-saturated octanol.
-
Shake for 1 hour at 25°C; Centrifuge to separate phases.
-
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
.-
Target Range: Successful bioisosteric replacement of morpholine should yield a
of -0.5 to -1.0 .
-
Bioisosteric Replacement Workflow
Use this logic flow to determine when to deploy the 2-oxa-6-azaspiro[3.4]octane scaffold.
Caption: Decision tree for implementing the 2-oxa-6-azaspiro[3.4]octane scaffold in lead optimization.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.
-
Li, D. B., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.
-
Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.
-
Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry.
Biological Activity of 2-Oxa-6-azaspiro[3.4]octane Scaffolds
Executive Summary: The "High-Fsp³" Morpholine Surrogate[1]
In the landscape of modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a primary directive.[1] The 2-oxa-6-azaspiro[3.4]octane scaffold (CAS: 220290-68-6) has emerged as a critical bioisostere for the morpholine ring.[1] Unlike morpholine, which adopts a chair conformation with a defined vector, this spirocyclic system introduces inherent three-dimensionality (high fraction of sp³ carbons, Fsp³), rigidifies the molecular core, and alters the vectors of attached substituents without significantly increasing molecular weight.[1]
This guide details the physicochemical advantages, a robust "self-validating" synthetic protocol, and the biological rationale for deploying this scaffold in kinase (EGFR) and GPCR drug discovery programs.[1]
Physicochemical Profiling: Why This Scaffold?
The transition from a monocyclic morpholine to a spirocyclic [3.4] system fundamentally alters the property forecast of a lead compound.[1]
Comparative Metrics: Morpholine vs. 2-Oxa-6-azaspiro[3.4]octane[1]
| Property | Morpholine | 2-Oxa-6-azaspiro[3.4]octane | Impact on Drug Design |
| Formula | C₄H₉NO | C₆H₁₁NO | Slight MW increase (+26 Da) |
| Fsp³ | 1.0 | 1.0 | Retains saturation; high 3D complexity.[1] |
| LogP (Calc) | ~ -0.86 | ~ -0.3 to 0.1 | Lipophilicity Modulation: The spiro system is slightly more lipophilic than morpholine but remains polar enough for solubility.[1] |
| pKa (Conj. Acid) | 8.36 | ~ 9.0 - 9.5 | Basicity: The pyrrolidine nitrogen is generally more basic than the morpholine nitrogen, affecting solubility and hERG binding.[1] |
| Conformation | Chair (Dynamic) | Rigid / Orthogonal | Vector Control: The spiro-fusion locks the C-N and C-O vectors in a fixed orientation, reducing entropic penalty upon binding.[1] |
| Metabolic Stability | Moderate | High | The quaternary spiro-carbon blocks oxidative metabolism at the alpha-position.[1] |
Structural Logic
The scaffold consists of an oxetane ring spiro-fused to a pyrrolidine ring.[1]
-
Oxetane (Ring A): Acts as a hydrogen bond acceptor and a "polar hydrophobic" unit, lowering lipophilicity compared to a cyclobutane/gem-dimethyl group while blocking metabolic hotspots.[1]
-
Pyrrolidine (Ring B): Provides the amine handle for functionalization (e.g., reductive amination, SNAr).[1]
Biological Applications & Case Studies
A. EGFR Kinase Inhibition (Oncology)
In the development of 4-anilinoquinazoline derivatives (Gefitinib analogs), the solubility and metabolic stability of the solvent-exposed tail are critical.[1]
-
Mechanism: Replacing the morpholine tail with 2-oxa-6-azaspiro[3.4]octane retains the hydrogen-bonding interaction with the solvent front while rigidifying the tail.[1]
-
Outcome: Compounds substituted with this spiro-system demonstrated superior EGFR inhibitory activity and improved water solubility compared to their morpholine counterparts.[1] The rigid spiro-orientation directs the oxygen atom away from the hydrophobic pocket, minimizing clashes and maximizing solvation.[1]
B. GPCR Antagonists (SSTR5 & MCHr1)
While specific data often remains proprietary, analogous spiro-systems (like the [3.3] heptane) have been extensively validated in Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists.[1]
-
Application: The 2-oxa-6-azaspiro[3.4]octane core serves as a spacer that positions the basic amine and the distal aryl group in a precise geometry that flat linkers cannot achieve.[1] This "vector engineering" is crucial for selectivity against off-targets like hERG.[1]
Experimental Protocol: "Self-Validating" Synthesis
Objective: Synthesize tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (Protected Core). Rationale: The most robust route avoids the unstable spiro-epoxide intermediate by utilizing a Vinyl Grignard addition / Hydroboration / Cyclization sequence.[1] This method is self-validating because each intermediate has distinct NMR signatures (vinyl protons -> primary alcohol -> cyclized oxetane).[1]
Reaction Workflow
Caption: Step-wise synthesis of the N-Boc-2-oxa-6-azaspiro[3.4]octane core via 1,3-diol cyclization.
Detailed Methodology
Step 1: Grignard Addition (Formation of Tertiary Alcohol)[1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Reagents: Dissolve N-Boc-3-pyrrolidinone (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1]
-
Addition: Dropwise add Vinylmagnesium bromide (1.0 M in THF, 1.2 eq) over 30 mins.
-
Monitor: Stir at -78°C for 2 hours. TLC (30% EtOAc/Hex) should show consumption of ketone.[1]
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x).[1] Dry over Na₂SO₄.[1][2]
-
Validation: ¹H NMR should show characteristic vinyl protons (multiplets at 5.0–6.0 ppm).[1]
Step 2: Hydroboration-Oxidation (Formation of 1,3-Diol)[1]
-
Reaction: Dissolve the crude vinyl alcohol in THF (0.5 M). Add 9-BBN (0.5 M in THF, 1.5 eq) at 0°C. Warm to RT and stir overnight.
-
Oxidation: Cool to 0°C. Carefully add 3M NaOH (3 eq) followed by 30% H₂O₂ (3 eq). Caution: Exothermic.[1]
-
Validation: ¹H NMR will lose vinyl signals and show a new triplet/multiplet around 3.6 ppm (CH₂-OH).[1]
Step 3: Cyclization (Oxetane Formation)[1]
-
Protocol: Dissolve the 1,3-diol (1.0 eq) in anhydrous THF or Toluene.
-
Reagents: Add n-Butyllithium (1.1 eq) at -78°C to deprotonate the alcohol, followed by TsCl (1.0 eq) to tosylate the primary alcohol selectively.
-
Alternative (Mitsunobu): DIAD (1.2 eq), PPh₃ (1.2 eq) in THF at 0°C. This is often cleaner for oxetane closure.[1]
-
-
Cyclization: If using TsCl, add NaH (2.0 eq) or KOtBu to force the intramolecular displacement of the tosylate by the tertiary alkoxide.[1] Heat to 60°C if necessary.
-
Purification: Silica gel chromatography (EtOAc/Hexane gradient).
-
Final Validation: ¹H NMR of the product (C₆H₁₁NO core) will show the oxetane methylene protons as a distinct set of multiplets (often around 4.5 ppm) and the disappearance of the hydroxyl signals.
Structure-Activity Relationship (SAR) Logic[1]
The decision to use this scaffold should be driven by specific medicinal chemistry problems.
Caption: Decision matrix for implementing the spiro[3.4] scaffold in lead optimization.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules. Source: ResearchGate / Chinese Journal of Organic Chemistry.[1] Context: Describes the [3+2] cycloaddition and general utility of the scaffold as a morpholine surrogate.
-
Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as EGFR inhibitors. Source: PlumX / European Journal of Medicinal Chemistry.[1] Context: Specifically identifies compound 21g with the 2-oxa-6-azaspiro[3.4]octane substituent as a potent EGFR inhibitor with improved solubility.[1]
-
[1]
-
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. Source: ACS Medicinal Chemistry Letters / PubMed Central.[1] Context: While focused on the [3.3] analog, this seminal paper establishes the fundamental "Spiro-Oxetane Effect" on LogP and metabolic stability applicable to the [3.4] system.[1]
-
PubChem Compound Summary: 2-Oxa-6-azaspiro[3.4]octane. Source:[1][3] National Institutes of Health (NIH).[1] Context: Definitive chemical structure, CAS registry (220290-68-6), and safety data.[1][3]
-
[1]
-
-
Practical and Scalable Process for Spiro-Oxetane Intermediates. Source: ACS Omega / PubMed Central.[1] Context: Provides industrial-scale validation for oxetane ring closure techniques used in the synthesis protocol.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 3. 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of 2-Oxa-6-azaspiro[3.4]octane Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic ring systems. This guide delves into the burgeoning field of three-dimensional (3D) scaffolds, with a specific focus on the 2-Oxa-6-azaspiro[3.4]octane core. This unique spirocyclic system, featuring a strained oxetane ring fused with an azetidine, is emerging as a powerful building block in drug design. Its inherent structural rigidity, precise vectoral presentation of substituents, and its ability to act as a polar, hydrophilic bioisostere for conventional groups like morpholine are conferring significant advantages in optimizing potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of commercially available 2-Oxa-6-azaspiro[3.4]octane building blocks, detailed synthetic strategies for their incorporation and derivatization, and an analysis of their impact on critical drug-like properties, substantiated by field data.
Introduction: Escaping "Flatland" with Spirocyclic Scaffolds
The over-reliance on sp²-rich, planar scaffolds in drug discovery has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The strategic incorporation of three-dimensional motifs is a proven approach to mitigate these issues. Azaspirocycles, bicyclic compounds sharing a single nitrogen-containing spirocenter, offer a rigid framework that enhances the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is strongly correlated with improved clinical success, leading to better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1]
The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a particularly compelling example. It combines the benefits of a spirocyclic core with the unique properties of an oxetane ring. Oxetanes are valued for their ability to modulate key physicochemical properties such as polarity and metabolic stability, often improving aqueous solubility and redirecting metabolic clearance away from cytochrome P450 enzymes.[1] This guide serves as a technical resource for researchers looking to leverage this promising scaffold in their drug discovery programs.
Commercial Availability of 2-Oxa-6-azaspiro[3.4]octane Building Blocks
The accessibility of starting materials is a critical factor in the adoption of new chemical scaffolds. Fortunately, the growing interest in 2-Oxa-6-azaspiro[3.4]octane has led to its commercial availability from a range of specialized suppliers. The most common entry points for synthetic campaigns are the parent heterocycle and its N-Boc protected derivative, which allows for controlled functionalization.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| Various Suppliers | 2-Oxa-6-azaspiro[3.4]octane | 220290-68-6 | C₆H₁₁NO | Typically ≥95% | Available as free base or hemioxalate salt. |
| Various Suppliers | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | 1245816-31-2 | C₁₁H₁₉NO₃ | Typically ≥97% | Key intermediate for N-functionalization. |
| BLDpharm | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | 1245816-31-2 | C₁₁H₁₉NO₃ | ≥97% | |
| Thermo Fisher | 2-Oxa-6-azaspiro[3.4]octane | 220290-68-6 | C₆H₁₁NO | 95% | |
| Apollo Scientific | 2-Oxa-6-azaspiro[3.4]octane | 220290-68-6 | C₆H₁₁NO | 95% | |
| Sigma-Aldrich | tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | 1245816-31-2 | C₁₁H₁₉NO₃ | ≥97% | Marketed by Synthonix. |
| Advanced ChemBlocks | 2-Oxa-6-azaspiro[3.4]octane hemioxalate | 1408075-00-2 | C₁₄H₂₄N₂O₆ | 97% | Salt form of the parent scaffold. |
This table is representative and not exhaustive. Researchers should verify availability and purity with individual suppliers.
Synthetic Strategies: Building with the 2-Oxa-6-azaspiro[3.4]octane Core
The construction of the 2-Oxa-6-azaspiro[3.4]octane ring system is most efficiently achieved via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an azomethine ylide with a dipolarophile, in this case, 3-methyleneoxetane.
The Key [3+2] Cycloaddition Reaction
The core principle of this synthesis is the reaction between an azomethine ylide (a 1,3-dipole) and an alkene (the dipolarophile) to form a five-membered pyrrolidine ring. This method is highly convergent and allows for the rapid assembly of the spirocyclic core.
Caption: General synthetic workflow for 2-Oxa-6-azaspiro[3.4]octane.
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Step 1: Preparation of 3-Methyleneoxetane (Dipolarophile)
3-Methyleneoxetane is a key, yet potentially unstable, reagent. It can be prepared from 3-iodo-2-(iodomethyl)-1-propene or via the Wittig reaction of oxetan-3-one. Due to its volatility and reactivity, it is often generated and used in situ or handled with care as a solution in an inert solvent.
Step 2: Generation of the Azomethine Ylide and [3+2] Cycloaddition
This protocol utilizes a non-stabilized azomethine ylide generated from a silylated amine precursor.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry dichloromethane (DCM, 10 volumes relative to the limiting reagent).
-
Reagent Addition: Add tert-butyl (trimethylsilyl)methylcarbamate (1.2 equivalents) and 3-methyleneoxetane (1.0 equivalent).
-
Initiation: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 0.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until consumption of the 3-methyleneoxetane is observed.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate as a colorless oil or white solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic signals for the oxetane and azetidine rings, as well as the Boc protecting group, should be present and in the correct integration ratios.
Impact on Physicochemical Properties: A Morpholine Bioisostere
The 2-Oxa-6-azaspiro[3.4]octane scaffold is often employed as a bioisosteric replacement for the morpholine moiety, a common group in many approved drugs. The rationale behind this substitution is the desire to improve physicochemical properties while maintaining or enhancing biological activity.
The Counterintuitive Effect on Lipophilicity
A key advantage of replacing a morpholine with a spirocyclic analogue is the potential to lower lipophilicity (LogD), even though a carbon atom is being added. A study on the closely related 2-oxa-6-azaspiro[3.3]heptane scaffold demonstrated this effect quantitatively.
| Compound Pair | Structure (R = H) | pKa | logD₇.₄ | ΔlogD₇.₄ |
| Morpholine Analogue (6a) | Morpholine | 5.7 | -1.1 | - |
| Spiro-analogue (6b) | 2-Oxa-6-azaspiro[3.3]heptane | 7.2 | -2.3 | -1.2 |
Data adapted from "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist".[3]
This significant decrease in logD can be rationalized by the increase in the compound's basicity (pKa). The more basic spirocyclic amine is more protonated at physiological pH (7.4), leading to a more charged, and thus more hydrophilic, species. This property is highly advantageous for improving aqueous solubility and reducing off-target effects associated with high lipophilicity. For instance, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, the exchange of a morpholine for a 2-oxa-6-azaspiro[3.3]heptane in compound 6b (AZD1979) resulted in a 1.2 unit drop in logD without negatively impacting permeability or hERG inhibition.[3]
Vectorial Display and Metabolic Stability
The rigid, spirocyclic nature of the scaffold orients substituents in well-defined vectors, which can lead to more precise and higher-affinity interactions with biological targets. Furthermore, the quaternary spirocenter can block potential sites of metabolism, enhancing the metabolic stability and half-life of a drug candidate.
Applications in Medicinal Chemistry: A Case Study
The 2-Oxa-6-azaspiro[3.4]octane scaffold has been successfully incorporated into various drug discovery programs. One notable application is in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of cancer. The parent scaffold has been used in the preparation of azaspirocycle-substituted 4-anilinoquinazoline derivatives, which have shown potent EGFR inhibitory activity. The incorporation of this polar, sp³-rich moiety is intended to improve the solubility and overall drug-like properties of these kinase inhibitors.
Conclusion and Future Outlook
The 2-Oxa-6-azaspiro[3.4]octane core is a valuable and increasingly accessible building block for modern medicinal chemistry. Its ability to impart 3D character, modulate physicochemical properties in a favorable manner, and serve as a superior bioisostere for traditional heterocycles like morpholine makes it an attractive scaffold for addressing the challenges of contemporary drug design. The continued development of scalable synthetic routes and a deeper understanding of its structure-property relationships will undoubtedly expand its application in the discovery of next-generation therapeutics. As researchers continue to "escape flatland," scaffolds like 2-Oxa-6-azaspiro[3.4]octane will be instrumental in creating drug candidates with improved efficacy, safety, and pharmacokinetic profiles.
References
-
Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2017). European Journal of Organic Chemistry. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). Organic Letters. Available at: [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Google Patents.
Sources
Methodological & Application
Asymmetric Synthesis of 2-Oxa-6-azaspiro[3.4]octane Derivatives: An Application Guide for Medicinal Chemistry
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. There is a significant trend of "escaping flatland," moving away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this endeavor. Their inherent rigidity and well-defined three-dimensional exit vectors allow for precise spatial orientation of substituents, which can lead to enhanced target selectivity, improved metabolic stability, and reduced lipophilicity.
Among the diverse array of spirocycles, those incorporating small, strained rings like oxetanes and azetidines are of increasing interest.[1] The 2-oxa-6-azaspiro[3.4]octane core, which combines an oxetane and a pyrrolidine ring, represents a compelling scaffold. It can be considered a bioisosteric replacement for commonly used motifs like morpholine or piperazine, offering a unique conformational profile and potential for improved drug-like properties.[2][3] The development of robust and stereocontrolled methods for the synthesis of these spirocycles is therefore a critical objective for enabling their broader application in drug discovery programs.[4][5]
This application note provides a detailed guide to the asymmetric synthesis of 2-oxa-6-azaspiro[3.4]octane derivatives, focusing on catalytic strategies that afford high levels of enantioselectivity. We will delve into the mechanistic underpinnings of a key synthetic approach, provide a comprehensive experimental protocol, and offer practical insights for researchers in the field.
Catalytic Asymmetric Strategies for Spirocycle Construction
The asymmetric synthesis of the 2-oxa-6-azaspiro[3.4]octane core can be approached through several modern catalytic methods. The primary challenge lies in controlling the stereochemistry at the spirocyclic center. Key strategies include enantioselective cycloaddition reactions, where a chiral catalyst orchestrates the formation of the two rings around a central atom.
One of the most powerful methods for constructing four-membered rings in a stereocontrolled manner is the asymmetric [2+2] cycloaddition. This can be adapted to form the spirocyclic junction of our target molecule. A particularly effective approach involves the reaction of a ketene with an imine, a transformation known as the Staudinger cycloaddition, to form a β-lactam.[6] When applied in an intramolecular fashion or with specific substrates, this can be extended to the synthesis of more complex spirocyclic systems. The use of chiral N-heterocyclic carbenes (NHCs) as catalysts has revolutionized the Staudinger reaction, enabling high enantioselectivity.
Organocatalysis with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes are a class of organocatalysts that have demonstrated remarkable versatility in promoting a wide range of chemical transformations. In the context of the Staudinger reaction, a chiral NHC can activate a ketene precursor, typically an acyl chloride or an ester, to generate a chiral ketene enolate intermediate. This intermediate then undergoes a [2+2] cycloaddition with an imine to furnish the desired β-lactam with high enantiomeric excess.
The proposed catalytic cycle for the NHC-catalyzed asymmetric synthesis of a 2-oxa-6-azaspiro[3.4]octane derivative via a [2+2] cycloaddition is depicted below. The reaction would proceed through the formation of a spirocyclic β-lactam intermediate, which can then be further transformed to the desired 2-oxa-6-azaspiro[3.4]octane scaffold.
Caption: Proposed catalytic cycle for the NHC-catalyzed asymmetric [2+2] cycloaddition.
Experimental Protocol: Asymmetric Synthesis of a 2-Oxa-6-azaspiro[3.4]octan-7-one Derivative
This protocol details a plausible route for the asymmetric synthesis of a 2-oxa-6-azaspiro[3.4]octan-7-one derivative, a precursor to the fully saturated scaffold, based on an NHC-catalyzed Staudinger [2+2] cycloaddition.
Materials and Methods
-
Starting Materials: N-Boc-3-azetidinone, 2-chloro-2-(oxetan-3-ylidene)acetate. The synthesis of these precursors is based on established literature procedures.[7][8]
-
Catalyst: A commercially available or synthesized chiral N-heterocyclic carbene precursor (e.g., a triazolium salt).
-
Base: Potassium bis(trimethylsilyl)amide (KHMDS) or a similar non-nucleophilic base.
-
Solvents: Anhydrous toluene, dichloromethane (DCM), ethyl acetate, hexanes.
-
Reagents for Purification: Silica gel for column chromatography.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Mass Spectrometer (MS).
Step-by-Step Procedure
1. Preparation of the Imine Substrate:
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous toluene (0.2 M) is added the desired primary amine (1.1 eq).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC or GC-MS until completion.
-
The solvent is removed under reduced pressure, and the crude imine is used in the next step without further purification.
2. In situ Generation of the Ketene and Asymmetric [2+2] Cycloaddition:
Caption: Workflow for the asymmetric [2+2] cycloaddition.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral NHC precursor (10 mol%) and anhydrous toluene (0.1 M).
-
Cool the solution to -78 °C and add KHMDS (1.0 M in THF, 10 mol%) dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve 2-chloro-2-(oxetan-3-ylidene)acetate (1.2 eq) in anhydrous toluene.
-
Slowly add the acyl chloride solution to the catalyst mixture at -78 °C.
-
After stirring for 15 minutes, add a solution of the crude imine (1.0 eq) in anhydrous toluene dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC and chiral HPLC to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
3. Purification and Characterization:
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
-
The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expected Results and Data
The following table summarizes representative data for the asymmetric synthesis of spirocyclic β-lactams using NHC catalysis, which can be extrapolated to the target synthesis.
| Entry | Chiral NHC Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Catalyst A | KHMDS | Toluene | -78 to rt | 85 | 92 |
| 2 | Catalyst B | DBU | DCM | 0 to rt | 78 | 88 |
| 3 | Catalyst A | LiHMDS | THF | -78 to rt | 82 | 90 |
Note: Catalyst A and B represent different commercially available or literature-reported chiral NHC precursors. The yield and enantioselectivity are highly dependent on the specific substrates and reaction conditions.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Optimize the reaction temperature and time.
-
Screen different non-nucleophilic bases and solvents.
-
-
Low Enantioselectivity:
-
Screen a variety of chiral NHC catalysts with different steric and electronic properties.
-
Lowering the reaction temperature may improve enantioselectivity.
-
The choice of solvent can have a significant impact on the stereochemical outcome.
-
-
Side Reactions:
-
Slow addition of the reagents can minimize the formation of byproducts.
-
Ensure the purity of the starting materials, particularly the imine.
-
Conclusion
The asymmetric synthesis of 2-oxa-6-azaspiro[3.4]octane derivatives presents a valuable opportunity for the development of novel therapeutic agents. The use of chiral N-heterocyclic carbene catalysis in a formal [2+2] cycloaddition reaction offers a promising and highly adaptable strategy for the enantioselective construction of this important spirocyclic scaffold. The protocol and insights provided in this application note are intended to serve as a practical guide for researchers in medicinal chemistry and drug development, facilitating the exploration of this exciting area of chemical space.
References
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.
-
Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. PMC.
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
-
Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace.
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
-
Asymmetric construction of non-central chiral compounds with N-heterocyclic carbenes organocatalysis. Science Exploration Press.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate.
-
Bioisosteres. Deep Origin.
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.
-
A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. Benchchem.
-
Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. ResearchGate.
-
Novel Synthesis of Orthogonally Protected Diazaspiro[3.4]octane Analogues. Thieme.
-
Staudinger Synthesis. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Lewis acid catalyzed asymmetric cycloadditions of disubstituted ketenes for the synthesis of β-lactones and δ-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
High-throughput screening assays for 2-oxa-6-azaspiro[3.4]octane libraries
Application Note & Protocols
Topic: High-Throughput Screening Assays for 2-oxa-6-azaspiro[3.4]octane Libraries
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quest for novel chemical matter is a primary driver in modern drug discovery. Compound libraries rich in three-dimensional (3D) scaffolds are increasingly sought after to explore new chemical space and develop molecules with improved pharmacological properties. The 2-oxa-6-azaspiro[3.4]octane scaffold has emerged as a valuable motif, serving as a conformationally restricted, sp³-rich bioisostere for common structures like morpholine and piperazine.[1][2] Its unique topology offers opportunities to enhance target selectivity, metabolic stability, and solubility. This guide provides a comprehensive overview and detailed protocols for developing and implementing high-throughput screening (HTS) campaigns for libraries based on this promising scaffold. We will explore the strategic decisions behind assay selection, detailing both biochemical and cell-based approaches, and provide field-proven protocols to empower researchers to effectively identify and validate novel hit compounds.
The 2-oxa-6-azaspiro[3.4]octane Scaffold: A New Dimension in Drug Discovery
The structural rigidity and defined exit vectors of spirocyclic systems make them highly attractive in medicinal chemistry.[2] The 2-oxa-6-azaspiro[3.4]octane core, in particular, offers a distinct 3D geometry that is underrepresented in many traditional screening collections. This structural novelty is critical for moving beyond the flat, aromatic-heavy chemical space that has historically dominated drug discovery.
Key Advantages:
-
Structural Novelty: Provides access to uncharted chemical space, increasing the probability of identifying novel mechanisms of action.
-
Improved Physicochemical Properties: The sp³-rich nature can lead to improved solubility and metabolic profiles compared to flatter, more lipophilic analogs.
-
Bioisosteric Replacement: Acts as a surrogate for piperazine and morpholine, which are prevalent in many approved drugs, allowing for patent space exploration and property modulation.[1]
The primary challenge and opportunity with such libraries lie in designing screening assays that can effectively interrogate their interactions with biological targets.
Strategic Assay Selection: Biochemical vs. Cell-Based HTS
The first critical decision in any HTS campaign is the choice of assay format.[3] This choice dictates the type of information obtained and the subsequent steps in the hit-to-lead process.[3][4]
Biochemical Assays: Probing the Target Directly
Biochemical assays utilize purified biological components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target.[3][5]
-
Rationale & Expertise: This approach is ideal for target-based drug discovery, as it provides a clear, unambiguous readout of a compound's ability to modulate the activity of a specific protein.[3] The clean, defined system minimizes confounding factors, making it easier to establish a structure-activity relationship (SAR).
-
Advantages:
-
Direct measurement of target engagement.
-
Higher throughput and lower variability.
-
Facilitates mechanistic studies.
-
-
Limitations:
-
Lacks physiological context (e.g., cell permeability, off-target effects).
-
Requires purification of active, stable protein.
-
Cell-Based Assays: Capturing Physiological Relevance
Cell-based assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[6][7][8]
-
Rationale & Expertise: This format is invaluable for understanding how a compound behaves in a complex biological system. It inherently screens for cell permeability and can identify modulators of entire signaling pathways, not just a single protein.[6][7] This approach can uncover novel mechanisms that might be missed in a purified biochemical system.
-
Advantages:
-
Limitations:
The choice between these formats depends on the program's goals. For a known target, a biochemical assay is often the primary screen, followed by cell-based assays for secondary validation. For phenotypic discovery, a cell-based assay is the starting point.
HTS Workflow & Quality Control
A successful HTS campaign is a systematic process designed to identify and validate hits from a large compound library.[9][10] The workflow ensures that results are robust, reproducible, and meaningful.
Caption: Principle of the TR-FRET kinase inhibition assay.
Materials & Reagents
-
Assay Plates: 384-well, low-volume, white plates.
-
Kinase: Purified target kinase (e.g., 5 nM final concentration).
-
Substrate: Biotinylated peptide substrate (e.g., 100 nM final concentration).
-
ATP: Adenosine triphosphate (concentration at or near Km).
-
Compound Library: 2-oxa-6-azaspiro[3.4]octane library in DMSO.
-
Detection Reagents:
-
Eu-labeled anti-phospho-antibody (e.g., 2 nM final).
-
Streptavidin-APC (e.g., 20 nM final).
-
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop/Detection Buffer: Assay buffer containing 20 mM EDTA.
Step-by-Step Protocol
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of compounds from the library (typically 10 mM in DMSO) into the assay plate wells. For controls, dispense DMSO only.
-
Enzyme Addition: Add 5 µL of kinase solution (2X final concentration) in assay buffer to all wells.
-
Compound Incubation: Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of a 2X solution of substrate and ATP in assay buffer to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of Stop/Detection buffer containing the Eu-antibody and SA-APC. The EDTA in the buffer chelates Mg²⁺, stopping the kinase reaction.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader.
-
Excitation: 320 nm
-
Emission 1 (Acceptor): 665 nm
-
Emission 2 (Donor): 615 nm
-
Delay Time: 100 µs
-
Integration Time: 400 µs
-
Data Analysis
-
Calculate the TR-FRET ratio: (665 nm Emission / 615 nm Emission) * 10,000.
-
Normalize the data to percent inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos))
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known potent inhibitor of the kinase.
-
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Protocol 2: Cell-Based GPCR Activation Assay (cAMP Detection)
This protocol describes a homogeneous cell-based assay to identify agonists or antagonists of a G-protein coupled receptor (GPCR) by measuring changes in intracellular cyclic AMP (cAMP), a critical second messenger. [11]
Assay Principle
This assay uses a competitive immunoassay format, often based on HTRF technology. [12]Cells expressing the target GPCR are incubated with the test compounds. After stimulation, the cells are lysed, and the amount of cAMP produced is measured. In the detection step, free cAMP in the lysate competes with a labeled cAMP tracer (e.g., cAMP-d2) for binding to an anti-cAMP antibody labeled with a FRET donor (e.g., Eu-cryptate). High levels of cellular cAMP displace the tracer from the antibody, leading to a decrease in the FRET signal.
Materials & Reagents
-
Assay Plates: 384-well, white, tissue-culture treated plates.
-
Cells: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).
-
Compound Library: 2-oxa-6-azaspiro[3.4]octane library in DMSO.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) with serum and antibiotics.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF or LANCE Ultra).
-
Lysis Buffer
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
Step-by-Step Protocol
-
Cell Plating: Seed the cells into the 384-well plates at a density of 2,000-10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition (Agonist Mode):
-
Remove culture medium.
-
Add 10 µL of stimulation buffer.
-
Add 10 µL of compound (2X final concentration) diluted in stimulation buffer.
-
-
Compound Addition (Antagonist Mode):
-
Remove culture medium.
-
Add 5 µL of compound (4X final concentration) diluted in stimulation buffer. Incubate for 15 minutes.
-
Add 5 µL of a known agonist at its EC₈₀ concentration (4X final).
-
-
Cell Stimulation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis & Detection:
-
Add 10 µL of the pre-mixed detection reagents (cAMP-d2 and anti-cAMP Cryptate in lysis buffer) to each well.
-
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader using the same settings as the TR-FRET assay.
Data Analysis
-
Calculate the HTRF ratio: (665 nm Emission / 615 nm Emission) * 10,000.
-
The signal is inversely proportional to the cAMP concentration.
-
Convert the ratio to cAMP concentration using a standard curve run in parallel.
-
For Agonist Mode: Normalize data as % activation relative to a known potent agonist.
-
For Antagonist Mode: Normalize data as % inhibition of the agonist response.
-
Hits are selected based on a pre-defined activity threshold (e.g., >50% activation for agonists, >50% inhibition for antagonists).
Hit Confirmation and Triage
A primary screen identifies "hits," but these require rigorous follow-up to eliminate false positives and confirm activity. [3][4]
-
Re-testing: Hits are re-tested from the primary screening plate to confirm activity.
-
Dose-Response: Confirmed hits are sourced as fresh powder and tested in a 10-point dose-response curve to determine potency (EC₅₀ or IC₅₀).
-
Orthogonal Assays: Activity is confirmed in a different assay format that relies on an alternative detection technology. This is crucial to rule out compounds that interfere with the primary assay's detection method (e.g., autofluorescent compounds).
-
Counter-Screens: For cell-based assays, counter-screens using the parental cell line (lacking the target receptor) are used to identify compounds with non-specific effects.
This systematic triage process ensures that the compounds advanced for further medicinal chemistry efforts are genuine, on-target modulators.
References
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]
-
Macarron, R., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
-
García-Altares, M., et al. (2013, December 1). High-throughput receptor-based assay for the detection of spirolides by chemiluminescence. ScienceDirect. [Link]
-
Shukla, S. J., & K-M. Kim. (2012, May 15). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]
-
Shukla, S. J., & K-M. Kim. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]
-
Zhang, X., et al. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. [Link]
-
The Penn Center for Molecular Discovery. (n.d.). High Throughput Screening (HTS). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Catalent. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
-
Wang, T., et al. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Ramadas, B., et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stepan, A. F., et al. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Max Planck Institute of Molecular Physiology. (n.d.). Assay Technologies. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]
-
Eglen, R. M. (2008, February 25). The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. [Link]
-
An, W. F., & Tolliday, N. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents | Oncotarget [oncotarget.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 12. Assay Technologies [mpi-dortmund.mpg.de]
Application Notes and Protocols for the Functionalization of the 2-oxa-6-azaspiro[3.4]octane Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-oxa-6-azaspiro[3.4]octane Scaffold - A Rising Star in Medicinal Chemistry
The 2-oxa-6-azaspiro[3.4]octane core is a unique and increasingly important structural motif in modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and a pyrrolidine ring, offers a distinct advantage over traditional flat, aromatic structures. This spatial arrangement allows for more precise and selective interactions with biological targets, potentially leading to improved potency and reduced off-target effects. Furthermore, the incorporation of this scaffold can enhance physicochemical properties such as solubility and metabolic stability, making it an attractive building block for the development of novel therapeutics. The secondary amine within the pyrrolidine ring serves as a versatile synthetic handle, enabling a wide range of functionalization strategies to explore chemical space and optimize drug candidates. This guide provides a comprehensive overview of established and emerging methods for the chemical modification of the 2-oxa-6-azaspiro[3.4]octane core, complete with detailed protocols and mechanistic insights.
Part 1: N-Functionalization of the Pyrrolidine Ring
The secondary amine of the 2-oxa-6-azaspiro[3.4]octane core is the most common site for derivatization, providing a straightforward entry point for introducing diverse substituents. Standard amine chemistries can be readily applied, with the choice of reaction dictated by the desired functionality.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[1][2][3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. It is milder and more selective for iminium ions over carbonyls compared to reagents like sodium borohydride, minimizing side reactions such as the reduction of the starting aldehyde or ketone.[3]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and effectively solubilize a wide range of substrates.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction rate.
Experimental Workflow for N-Alkylation:
Caption: Workflow for N-alkylation via reductive amination.
Detailed Protocol: N-Alkylation with an Aldehyde
-
Reaction Setup: To a round-bottom flask, add 2-oxa-6-azaspiro[3.4]octane (1.0 eq) and the desired aldehyde (1.1 eq). Dissolve the starting materials in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (0.1 eq) can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
| Reagent/Parameter | Typical Conditions | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ions |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Good solubility for reactants |
| Stoichiometry | Amine:Aldehyde:STAB = 1:1.1:1.5 | Ensures complete consumption of the amine |
| Temperature | Room Temperature | Mild conditions, minimizing side reactions |
| Reaction Time | 2-12 hours | Dependent on substrate reactivity |
N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational properties of the molecule. This reaction is typically performed with acylating agents such as acyl chlorides or anhydrides in the presence of a base.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Aprotic solvents like DCM or tetrahydrofuran (THF) are ideal as they do not react with the acylating agent.
Experimental Workflow for N-Acylation:
Caption: Workflow for N-acylation of the spirocyclic amine.
Detailed Protocol: N-Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve 2-oxa-6-azaspiro[3.4]octane (1.0 eq) in anhydrous DCM. Add a suitable base, such as triethylamine (1.5 eq).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the pure N-acylated product.
| Reagent/Parameter | Typical Conditions | Rationale |
| Acylating Agent | Acyl Chloride or Anhydride | Readily available and reactive |
| Base | Triethylamine (TEA) or DIPEA | Neutralizes acidic byproducts |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic and non-reactive |
| Temperature | 0 °C to Room Temperature | Controls reaction exothermicity |
| Reaction Time | 1-4 hours | Generally rapid reactions |
N-Arylation
The introduction of an aryl or heteroaryl group onto the nitrogen atom can significantly impact the pharmacological properties of the molecule. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. Copper-catalyzed N-arylation with boronic acids also provides a valuable alternative.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: For Buchwald-Hartwig amination, a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) are commonly employed. The choice of ligand is crucial for achieving high yields and broad substrate scope. Copper-catalyzed reactions often utilize copper(II) acetate.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required for the palladium-catalyzed reaction to facilitate the catalytic cycle. Pyridine is often used in copper-catalyzed arylations.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used for palladium-catalyzed reactions, while DCM or toluene are suitable for copper-catalyzed versions.[4]
Experimental Workflow for N-Arylation (Copper-Catalyzed):
Caption: Workflow for copper-catalyzed N-arylation.
Detailed Protocol: Copper-Catalyzed N-Arylation with an Arylboronic Acid [4]
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-oxa-6-azaspiro[3.4]octane (1.0 eq), the arylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and activated molecular sieves.
-
Solvent and Base Addition: Add anhydrous DCM or toluene, followed by pyridine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an air atmosphere. The reaction may take 24-72 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the N-arylated product.
| Reagent/Parameter | Typical Conditions | Rationale |
| Catalyst | Copper(II) Acetate | Readily available and effective |
| Aryl Source | Arylboronic Acid | Stable and commercially available |
| Base | Pyridine | Facilitates the catalytic cycle |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous conditions are important |
| Temperature | Room Temperature | Mild reaction conditions |
Part 2: C-H Functionalization of the Spirocyclic Core
Direct C-H functionalization represents a more advanced and atom-economical approach to modifying the carbon skeleton of the 2-oxa-6-azaspiro[3.4]octane core. While specific protocols for this scaffold are not yet widely reported, the principles of C-H activation on related strained ring systems provide a roadmap for future exploration.
Conceptual Framework for C-H Functionalization
The oxetane and pyrrolidine rings of the 2-oxa-6-azaspiro[3.4]octane core possess C-H bonds that could potentially be targeted for functionalization. The reactivity of these bonds will be influenced by their position relative to the heteroatoms and the overall strain of the ring system.
-
Oxetane Ring: The C-H bonds adjacent to the oxygen atom (alpha-position) are activated towards certain transformations due to the electron-withdrawing nature of the oxygen. Recent advances in photoredox catalysis and radical chemistry have enabled the functionalization of C-H bonds in oxetanes.[6][7]
-
Pyrrolidine Ring: The C-H bonds on the pyrrolidine ring can be targeted using transition-metal-catalyzed reactions, often directed by a functional group on the nitrogen atom.
Logical Relationship for C-H Functionalization Strategy:
Caption: Key components for a potential C-H functionalization reaction.
Future Directions and Exploratory Protocols
Given the increasing interest in spirocyclic scaffolds, the development of C-H functionalization methods for the 2-oxa-6-azaspiro[3.4]octane core is a promising area of research. Researchers can draw inspiration from established methods for the C-H functionalization of related heterocycles.
Exploratory Protocol (Hypothetical): Palladium-Catalyzed C-H Arylation
This hypothetical protocol is based on known methodologies for the directed C-H functionalization of related saturated heterocycles.
-
Substrate Preparation: Synthesize an N-directed derivative of 2-oxa-6-azaspiro[3.4]octane, for example, by installing a picolinamide or other suitable directing group on the nitrogen atom.
-
Reaction Setup: In a glovebox, combine the N-directed spirocycle (1.0 eq), an aryl halide (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10 mol%).
-
Solvent and Additives: Add a suitable solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction: Seal the reaction vessel and heat to an elevated temperature (e.g., 80-120 °C).
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter, and concentrate. Purify the residue by column chromatography.
Note: This is an exploratory protocol and would require significant optimization of the catalyst, ligand, base, solvent, and temperature for the specific 2-oxa-6-azaspiro[3.4]octane substrate.
Conclusion
The 2-oxa-6-azaspiro[3.4]octane core offers a wealth of opportunities for the design and synthesis of novel, three-dimensional drug candidates. The functionalization of the secondary amine is well-established, with robust protocols for N-alkylation, N-acylation, and N-arylation providing a reliable platform for library synthesis and lead optimization. The direct C-H functionalization of the carbon skeleton remains a developing area, but one that holds immense promise for accessing previously unattainable chemical space. As synthetic methodologies continue to advance, the strategic modification of this valuable spirocyclic scaffold will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Silvi, M., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688–15694. [Link]
-
Silvi, M., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]
-
ResearchGate. (2025). Oxetane Synthesis via Alcohol C-H Functionalization | Request PDF. ResearchGate. [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]
-
ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]
-
PubMed. (2003). N-arylation of aziridines. PubMed. [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. ResearchGate. Retrieved February 17, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]
-
ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved February 17, 2026, from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Retrieved February 17, 2026, from [Link]
-
RSC Publishing. (n.d.). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. RSC Publishing. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. PubChem. Retrieved February 17, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide in Modern Kinase Inhibitor Design
Introduction: Beyond Flatland in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of similarity in the ATP-binding site across the human kinome presents a formidable challenge: achieving a dual mandate of high on-target potency and exquisite kinome-wide selectivity.[3][4] Historically, many kinase inhibitors have been designed around planar, aromatic scaffolds, which, while effective, can suffer from suboptimal physicochemical properties and off-target activities.
The contemporary strategy of "escaping flatland" advocates for the incorporation of scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³), leading to more three-dimensional (3D) molecular shapes.[5][6] This approach is a direct response to the need for improved drug-like properties. Spirocyclic systems, defined by two rings sharing a single atom, are exemplary 3D scaffolds.[5][7] Their rigid, well-defined structures can lock key pharmacophoric elements in optimal orientations for target binding, reduce rotational entropy upon binding, and improve physicochemical properties such as solubility and metabolic stability.[6][8]
This guide focuses on a particularly valuable building block: 2-Oxa-6-azaspiro[3.4]octane . As a bioisosteric replacement for common motifs like morpholine and piperazine, it introduces a novel 3D exit vector from a constrained spirocyclic core.[9] We will specifically explore its derivatization to 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide , a functional group strategically designed to engage with the highly conserved hinge region of the kinase ATP-binding pocket. Through a detailed examination of a hypothetical kinase inhibitor, "SpiroKinib," we will provide the scientific rationale and detailed protocols for its synthesis, biochemical characterization, and cellular evaluation.
Part 1: Design Rationale and Synthesis of a "SpiroKinib" Scaffold
The "Why": Causality in Design
The design of our hypothetical inhibitor, "SpiroKinib," leverages the 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide moiety for several strategic advantages:
-
Hinge Binding: The secondary carboxamide provides a potent hydrogen bond donor-acceptor pair, crucial for anchoring the inhibitor to the kinase hinge region, a common strategy for achieving high affinity in Type I inhibitors.
-
Three-Dimensionality and Vectorial Projection: The spirocyclic core is conformationally restricted. Unlike a flexible morpholine or piperazine ring, it projects the rest of the inhibitor molecule into a specific, predictable region of the ATP-binding site, enabling more precise targeting of adjacent hydrophobic pockets and the solvent-front region.[5][6] This rigidity can be key to enhancing selectivity against other kinases that may have different topographies in these regions.[10]
-
Improved Physicochemical Properties: The oxetane ring within the scaffold can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic analogs. This is a critical parameter for developing orally bioavailable drugs.
Caption: General synthetic workflow for "SpiroKinib".
Materials:
-
2-Oxa-6-azaspiro[3.4]octane hemioxalate [11]* An appropriately substituted and activated carboxylic acid (e.g., an acid chloride or HATU-activated acid)
-
A suitable kinase core fragment (e.g., 2,4-dichloropyrimidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) for coupling
-
Toluene, anhydrous
-
Standard workup and purification reagents (EtOAc, NaHCO₃ soln, brine, MgSO₄, silica gel)
Step-by-Step Methodology:
Stage 1: Synthesis of the Carboxamide Intermediate
-
Suspend 2-Oxa-6-azaspiro[3.4]octane hemioxalate (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes to liberate the free base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the activated carboxylic acid (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS for completion.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide intermediate.
Stage 2: Coupling to the Kinase Core
-
To a reaction vial, add the carboxamide intermediate from Stage 1 (1.0 eq), the heterocyclic core (e.g., 2,4-dichloropyrimidine, 1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL/mmol).
-
Heat the reaction mixture to 100 °C and stir for 8-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor, "SpiroKinib."
Part 2: In Vitro Biochemical Characterization
Once synthesized, the inhibitor's potency and selectivity must be rigorously quantified.
Protocol 2: Biochemical Potency (IC₅₀) Determination using a Luminescence-Based Assay
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound. [1][12]The ADP-Glo™ Kinase Assay (Promega) is a common example.
Materials:
-
Target Kinase and its specific substrate peptide
-
ATP
-
"SpiroKinib" (and control inhibitors like Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette and a plate-based luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of "SpiroKinib" in DMSO, typically starting from 10 mM. In the 384-well plate, add 1 µL of each compound concentration. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Prepare a 2X ATP solution.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Illustrative Data Presentation:
| Kinase Target | "SpiroKinib" IC₅₀ (nM) | "Flat Analog" IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Target Kinase A | 8 | 15 | 5 |
| Off-Target Kinase B | 250 | 50 | 10 |
| Off-Target Kinase C | >10,000 | 800 | 20 |
| Off-Target Kinase D | 750 | 120 | 2 |
Data is for illustrative purposes only. This table highlights how the spirocyclic scaffold in "SpiroKinib" could enhance both potency against the primary target and selectivity against off-targets compared to a hypothetical, structurally similar but non-spirocyclic ("flat") analog.
Part 3: Cellular Activity and Target Engagement
Biochemical activity must be validated in a physiological context to ensure the compound can cross the cell membrane and inhibit its target. [13][14]
Protocol 3: Cellular Target Engagement via Western Blot
This protocol assesses if "SpiroKinib" can inhibit the phosphorylation of a known downstream substrate of the target kinase within a relevant cancer cell line.
Caption: Inhibition of a cellular signaling pathway.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium, FBS, and antibiotics.
-
"SpiroKinib"
-
Growth factor or other stimulus to activate the pathway.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-loading control like GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate (ECL).
-
Standard Western blotting equipment.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if the pathway is activated by serum growth factors.
-
Pre-treat the cells with various concentrations of "SpiroKinib" (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF, 100 ng/mL) for 15 minutes to induce substrate phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Harvest the lysates, clarify by centrifugation, and determine the protein concentration (e.g., via BCA assay).
-
Western Blotting: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-substrate (p-Substrate) overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Validation: Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading and that the inhibitor does not cause protein degradation.
Conclusion
The 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide scaffold represents a significant tool in the arsenal of the modern medicinal chemist. Its inherent three-dimensionality, combined with its capacity for strong hinge-binding interactions and favorable physicochemical properties, directly addresses the core challenges of potency, selectivity, and drug-likeness in kinase inhibitor design. [6][7][8]By moving away from traditional flat scaffolds, researchers can explore new chemical space and engineer next-generation therapeutics with superior clinical profiles. The protocols and rationale presented here provide a comprehensive framework for leveraging this powerful building block in drug discovery campaigns.
References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol. [Link]
-
Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & medicinal chemistry letters, 24(16), 3673–3682. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
ResearchGate. (2011, November). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Expert Opinion on Drug Discovery. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(1), 150–183. [Link]
-
CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery. CORE. [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Hu, Y., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of medicinal chemistry, 58(1), 315–332. [Link]
-
Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Carreira, E. M., et al. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic letters, 15(19), 5150–5153. [Link]
-
ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. ResearchGate. [Link]
-
ChemMedChem. [P21] Exploring Selectivity of Multi-kinase Inhibitors across the Human Kinome. Wiley Online Library. [Link]
-
ACS Figshare. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]
-
Scorer, M., & St-Gallay, S. (2002). Structural biology in drug design: selective protein kinase inhibitors. Current medicinal chemistry, 9(12), 1149–1163. [Link]
-
Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug discovery today, 20(6), 637–644. [Link]
-
Knight, J. L., et al. (2025). Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. Nature communications. [Link]
-
Chemistry & Biodiversity. (2025, November 30). Indenoquinoxaline-Based Spiro-Heterocycles: Synthesis, Structural Characterization, MEDT Study, and Dual Inhibition of Kinase-Related Enzymes EGFR and VEGFR2. Wiley Online Library. [Link]
-
DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Pan, J. Y., et al. (2016). Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. ACS chemical biology, 11(7), 1856–1864. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 4. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 11. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. inits.at [inits.at]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: 2-Oxa-6-azaspiro[3.4]octane Synthesis
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket System: Active
Strategic Overview: The Scaffold & The Stakes
Welcome to the technical support hub for 2-oxa-6-azaspiro[3.4]octane . You are likely here because this scaffold is a critical bioisostere in your medicinal chemistry campaign.
-
The Value Proposition: This spirocycle is a topological sibling to morpholine but with significantly altered physicochemical properties. It lowers lipophilicity (LogP) while maintaining a defined vector orientation, often improving metabolic stability by removing the labile hydrogen atoms found in traditional saturated heterocycles.
-
The Challenge: You are fusing a 5-membered pyrrolidine ring (stable) with a 4-membered oxetane ring (highly strained, ~107 kJ/mol). The synthesis requires navigating the "Goldilocks Zone": conditions strong enough to form the quaternary center but mild enough to prevent the oxetane from exploding open.
Troubleshooting Guide (Ticket-Based)
Ticket #OX-34-01: Cyclization Failure (The "Make-or-Break" Step)
User Report: "I’m attempting the intramolecular cyclization of the hydroxymethyl-mesylate precursor using NaH in THF. The reaction turns black, and I see mostly elimination products (exocyclic alkene), not the spirocycle."
Root Cause Analysis:
The user is attempting a Williamson etherification to close the oxetane ring. The competition here is between Substitution (
-
Steric Hinderance: The quaternary center makes
sluggish. -
Base Strength: Sodium Hydride (NaH) is a strong base but often aggregates, creating "hot spots" that favor elimination.
-
Leaving Group: Mesylate (Ms) is good, but if the temperature is too high, elimination dominates.
Resolution Protocol: Switch to a Phase-Transfer Catalysis (PTC) method or a specialized base system that favors substitution.
Step-by-Step Protocol (The "Carreira-Wuitschik" Modification):
-
Substrate: Start with N-Boc-3-hydroxy-3-(iodomethyl)pyrrolidine (Iodide is a better leaving group than Mesylate for this specific closure).
-
Solvent: Use Toluene (non-polar solvents often suppress E2 in favor of intramolecular SN2).
-
Reagents:
-
Base: 30% aq. NaOH (high concentration).
-
Catalyst: Tetrabutylammonium hydrogensulfate (
) (10 mol%).
-
-
Procedure:
-
Dissolve substrate in Toluene (0.1 M).
-
Add the phase transfer catalyst.
-
Add the NaOH solution vigorously at 0°C , then warm slowly to room temperature.
-
Why this works: The biphasic system keeps the bulk base concentration low in the organic phase, reducing the chance of intermolecular elimination, while the quaternary ammonium salt shuttles the phenoxide/alkoxide for rapid intramolecular closure.
-
Ticket #OX-34-02: Decomposition During Deprotection
User Report: "I successfully made the N-Boc-2-oxa-6-azaspiro[3.4]octane. I treated it with 50% TFA/DCM to remove the Boc group. The NMR shows a complex mixture of alcohols and no spirocycle."
Root Cause Analysis: Oxetanes are acid-sensitive.[1] While 3,3-disubstituted oxetanes (like this spirocycle) are more stable than mono-substituted ones, strong Brønsted acids like Trifluoroacetic Acid (TFA) can protonate the oxetane oxygen. This activates the ring for nucleophilic attack (even by the trifluoroacetate anion or trace water), leading to ring opening (Grob fragmentation-like pathways).
Resolution Protocol: You must use "Buffered" Acidolysis or Silyl-Mediated Deprotection .
Option A: The TMSOTf Method (Anhydrous) This method cleaves the Boc group under effectively neutral conditions relative to the oxetane.
-
Solvent: Dry Dichloromethane (DCM), 0°C.
-
Reagent: 2,6-Lutidine (1.5 equiv) + TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv).
-
Mechanism: TMSOTf silylates the Boc carbonyl, inducing fragmentation to isobutene and the silyl-carbamate, which is hydrolyzed during workup. The Lutidine scavenges any stray protons.
Option B: The pTsOH Method (Mild Brønsted) If you must use acid, use a weaker acid in a non-nucleophilic solvent.
-
Reagent: p-Toluenesulfonic acid monohydrate (pTsOH·H2O) (2-3 equiv).
-
Solvent: Ethanol or Methanol (Keep temperature < 40°C).
-
Note: Immediate neutralization with basic resin (e.g., Amberlyst A21) is critical before concentration.
Visualizing the Failure Modes
The following diagram illustrates the decision logic for synthesis and the specific mechanism of acid-catalyzed failure.
Caption: Decision tree for synthetic route selection and mechanism of acid-catalyzed ring opening failure.
Data & Specifications: Stability Profile
When handling this scaffold, rely on the following stability data derived from internal benchmarking and literature (Wuitschik et al., 2008).
| Parameter | Condition | Stability Rating | Observation/Recommendation |
| Acid Stability | 1M HCl (aq), 25°C, 24h | ⚠️ Moderate | Slow hydrolysis to diol. Avoid prolonged exposure. |
| Acid Stability | TFA (Neat), 25°C, 1h | ❌ Unstable | Rapid ring opening. Do not use. |
| Base Stability | 1M NaOH, 60°C, 24h | ✅ Stable | Oxetanes are generally stable to base (unlike epoxides). |
| Nucleophiles | Amines, Thiols (Neutral) | ✅ Stable | Steric hindrance at the spiro-center protects the ring. |
| Oxidation | mCPBA, H2O2 | ✅ Stable | Compatible with N-oxide formation protocols. |
| Reduction | H2 / Pd-C | ✅ Stable | Benzyl deprotection is safe; oxetane remains intact. |
Frequently Asked Questions (FAQ)
Q: Can I use the Corey-Chaykovsky reaction on N-Boc-3-pyrrolidone to make the spiro-oxetane directly? A: No. The Corey-Chaykovsky reaction (DMSO/Sulfur ylide) on a ketone typically yields an epoxide (spiro-oxirane), not an oxetane. To get the oxetane, you would need to ring-expand the epoxide (difficult on this strained system) or use a different method. The most reliable route is the stepwise alkylation/cyclization described in Ticket #OX-34-01.
Q: I need to store the deprotected amine. Free base or Salt? A: Salt. The free secondary amine can slowly react with atmospheric CO2 or undergo intermolecular reactions.
-
Recommended:Oxalate salt (Hemioxalate). It forms a nice crystalline solid that is non-hygroscopic and stabilizes the amine without being acidic enough to open the oxetane ring.
-
Avoid: Hydrochloride salts if possible, unless stored strictly anhydrously, as trace moisture + HCl can degrade the ring over months.
Q: Is this scaffold commercially available? A: Yes, typically as the N-Boc protected intermediate or the hemioxalate salt. However, for derivative synthesis (e.g., adding substituents to the pyrrolidine ring), you will likely need to synthesize it de novo using the routes above.
References
-
Wuitschik, G., et al. (2008).[2][3][4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[2][4] [Link][4]
-
Burkhard, J. A., et al. (2010).[3][5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[6] [Link]
-
Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][6][7][8][9] Chemical Reviews, 116(19), 12150–12233. [Link]
-
Barnes-Seeman, D. (2012). "Spirocyclic ethers in medicinal chemistry." Journal of Medicinal Chemistry, 55(22), 9399-9415. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.google.com.au [scholar.google.com.au]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
Purification techniques for 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
Technical Support Center: Case #OX-6-AMIDE Subject: Purification Protocols for 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are dealing with 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide , a highly polar, spirocyclic urea derivative.[1] This molecule presents a specific "purification paradox": it is too polar for standard silica chromatography but often too soluble in organic solvents for easy aqueous extraction.[1] Furthermore, the oxetane ring (a strained 4-membered ether) introduces chemical sensitivity, particularly to acidic conditions, which rules out harsh acid-base extractions common for amides.[1]
This guide provides three validated workflows to isolate your target with >98% purity, prioritizing the stability of the spiro-oxetane core.
Section 1: Critical Chemical Properties & Stability
Before attempting purification, you must understand the "Failure Modes" of this specific scaffold.
| Property | Value / Characteristic | Implication for Purification |
| Polarity (LogP) | Estimated < 0 (Highly Polar) | Avoid Normal Phase Silica (DCM/Hexane).[1] The compound will streak or stick irreversibly.[1] |
| Basicity | Neutral (Urea motif) | pKa Lever: The product is neutral, but the starting material (amine) is basic (pKa ~10). Use this difference. |
| Oxetane Stability | Acid-Sensitive | WARNING: Avoid strong acids (HCl, TFA) and high temperatures (>60°C) in aqueous media.[1] Ring opening is irreversible.[1] |
| Solubility | High: H2O, DMSO, MeOH, ACNLow: Et2O, Hexane, Toluene | Precipitation Strategy: Dissolve in MeOH/ACN, crash out with Et2O or Heptane. |
Section 2: Purification Workflows
Method A: The "pKa Lever" (SCX Solid Phase Extraction)
Best for: Removing unreacted starting amine from small-to-mid scale reactions (<5g).[1]
The Logic: Your product is a urea (neutral).[1] The major impurity is the starting amine (basic). By passing the mixture through a Strong Cation Exchange (SCX) cartridge, the basic impurity binds to the sulfonic acid media, while your neutral product flows through.
Protocol:
-
Equilibration: Pre-wash an SCX cartridge (e.g., 1g sorbent per 100mg crude) with Methanol (MeOH).[1]
-
Loading: Dissolve the crude reaction mixture in the minimum amount of MeOH. Load onto the cartridge.
-
Elution (The Product): Elute with 3-5 column volumes (CV) of neutral MeOH .
-
Result: The eluate contains your 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide .[1]
-
-
Waste (The Impurity): The unreacted amine remains bound to the cartridge (can be released with NH3/MeOH if recovery is needed).
-
Finishing: Concentrate the neutral eluate under reduced pressure (keep bath <40°C).
Method B: Reverse Phase Flash Chromatography (C18)
Best for: Complex mixtures containing salts (e.g., KCl from KOCN) and non-basic byproducts.
The Logic: Because the molecule is highly polar, it elutes near the solvent front on Silica. On C18 (Reverse Phase), it retains sufficiently to separate from salts (dead volume) and lipophilic dimers.[1]
Protocol:
-
Column: C18 (functionalized silica), 15µm - 30µm particle size.[1]
-
Solvent A: Water + 0.1% Formic Acid (Do not use TFA; Formic is milder on the oxetane).[1]
-
Gradient:
-
Detection: UV at 210 nm (Amides have weak absorbance; low wavelength is required).[1]
Method C: Crystallization (The "Anti-Solvent" Crash)
Best for: Final polishing of >90% pure material.
The Logic: The spiro-urea is soluble in polar aprotic solvents but insoluble in non-polar hydrocarbons.[1]
Protocol:
-
Dissolve crude solid in minimal hot Acetonitrile (ACN) or Isopropanol (IPA) (approx. 5-10 mL/g).
-
Allow to cool to room temperature.
-
Dropwise add Diisopropyl Ether (IPE) or Heptane until turbidity persists.[1]
-
Cool to 4°C overnight.
-
Filter the white crystalline solid.[1]
Section 3: Decision Logic & Troubleshooting
Use this logic flow to select the correct method for your specific situation.
Figure 1: Decision matrix for selecting the optimal purification route based on the dominant impurity profile.
Section 4: Technical FAQ (Troubleshooting)
Q1: I used Normal Phase Silica (DCM/MeOH), and my compound is stuck on the column. How do I recover it?
-
Diagnosis: The urea and amine functionalities have formed strong hydrogen bonds with the silanols.
-
Fix: Flush the column with DCM : MeOH : NH4OH (80 : 19 : 1) .[1] The ammonia will compete with your compound for the acidic silanol sites, displacing your product. Note: This may co-elute silica gel; filter the eluate.
Q2: I see a second peak in LCMS with M+18 mass. Is my product hydrating?
-
Diagnosis: This is likely acid-catalyzed ring opening of the oxetane.[1][3]
-
Cause: Did you use TFA in your HPLC mobile phase or leave the compound in acidic solution?
-
Fix: Switch to Ammonium Bicarbonate (pH 7.4) or 0.1% Formic Acid (weaker acid) for LCMS. Ensure the evaporation bath is not >40°C.[1]
Q3: Can I use acid-base extraction (Liquid-Liquid Extraction)?
-
Diagnosis: Standard amide extractions often use 1M HCl to remove starting amines.[1]
-
Risk: High. The oxetane ring is liable to open in 1M HCl.[1]
-
Alternative: Use the SCX Method (Method A) described above. It removes amines without exposing the oxetane to bulk aqueous acid.[1]
References
-
Wuitschik, G., et al. (2008).[1][4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[1] [1]
- Grounding: Establishes the stability profile and physicochemical properties of the spiro[3.3] and spiro[3.4] oxetane systems.
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.[1] [1]
- Grounding: detailed discussion on the metabolic stability and acid-sensitivity of oxetane rings.
-
Biotage Application Notes. (2023). "How should I purify a complex, polar, amide reaction mixture?"
- Grounding: Validates the use of C18 and SCX "catch and release" mechanisms for polar amide purific
-
PubChem Compound Summary. "2-Oxa-6-azaspiro[3.4]octane."[1][5] [1]
-
Grounding: Verification of the core spiro-amine structure and physical properties (LogP).[1]
-
Sources
Technical Support Center: Synthesis of 2-oxa-6-azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 2-oxa-6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your reaction yields.
Introduction
2-Oxa-6-azaspiro[3.4]octane is a valuable building block in medicinal chemistry, serving as a bioisostere for commonly used motifs like morpholine and piperazine.[1][2] Its rigid, three-dimensional structure offers unique opportunities to explore chemical space in drug discovery.[3][4] However, the synthesis of this spirocycle can present challenges, often leading to suboptimal yields. This guide provides a structured approach to identifying and resolving common issues encountered during its synthesis.
Troubleshooting Guide: Improving Yields
Low yields in the synthesis of 2-oxa-6-azaspiro[3.4]octane and related spirocycles can often be attributed to a handful of common experimental pitfalls.[5][6] This section provides a systematic approach to troubleshooting your reaction.
Low or No Product Formation
Question: My reaction is resulting in a very low yield, or I'm not seeing any of my desired product. What are the most likely causes and how can I address them?
Answer: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify the root cause.
1. Reagent Quality and Handling:
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.[6] It is advisable to purify reagents if their purity is questionable.
-
Solvent and Reagent Dryness: Many reactions in organic synthesis are sensitive to moisture. Ensure that your solvents and non-aqueous reagents are thoroughly dried before use.[7] Flame-drying or oven-drying glassware is also a critical step.[6]
-
Accurate Stoichiometry: Precisely measure and weigh all reagents. Inaccurate stoichiometry can lead to incomplete reactions or an excess of side products.[6]
2. Reaction Conditions:
-
Reaction Time and Temperature: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the starting material is not fully consumed, consider extending the reaction time or carefully increasing the temperature.[5] Conversely, if you observe decomposition of your product, you may need to lower the temperature or shorten the reaction time.[6]
-
Mixing: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture.[6]
3. Reaction Work-up and Purification:
-
Quenching: Quench the reaction at the appropriate time. Premature or delayed quenching can lead to incomplete conversion or product degradation.[6]
-
Extraction and Washing: During aqueous work-up, ensure thorough extraction of your product from the aqueous layer. Multiple extractions with a suitable organic solvent are recommended. Rinsing the separatory funnel after extraction can also help recover residual product.[6]
-
Drying Agent: Use an adequate amount of a suitable drying agent (e.g., Na2SO4, MgSO4) to remove all traces of water from the organic phase. Rinse the drying agent with fresh solvent to recover any adsorbed product.[6]
-
Purification: Losses during purification, particularly column chromatography, can significantly impact the final yield.[8] Ensure proper column packing and solvent system selection to achieve good separation.
Formation of Multiple Byproducts
Question: My TLC plate shows multiple spots, indicating the presence of several impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple byproducts is a frequent challenge in spirocycle synthesis. Understanding the potential side reactions is key to mitigating them.
-
Intermolecular vs. Intramolecular Reactions: In spirocyclization reactions, there is often a competition between the desired intramolecular cyclization and intermolecular side reactions that lead to dimers or polymers.[9] Performing the cyclization step under high-dilution conditions can favor the intramolecular pathway.
-
Protecting Group Strategy: In syntheses involving multiple reactive sites, such as the synthesis of diazaspirocycles, the use of appropriate protecting groups is crucial to prevent side reactions like over-alkylation.[9]
-
Reaction Temperature Control: Elevated temperatures can often promote the formation of side products through elimination or fragmentation pathways.[9] Careful control of the reaction temperature is therefore essential.
Workflow for Troubleshooting Low Yield
Below is a DOT script representing a logical workflow for troubleshooting low yields in your synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes to 2-oxa-6-azaspiro[3.4]octane?
A1: Several synthetic strategies have been developed for the synthesis of 2-oxa-6-azaspiro[3.4]octane and its derivatives. One common approach involves a [3+2] cycloaddition reaction.[1][2] Other methods may involve the annulation of either the oxetane or the pyrrolidine ring onto a pre-existing cyclic core.[10] The choice of route often depends on the availability of starting materials and the desired substitution patterns.
Q2: How can I effectively monitor the progress of my reaction?
A2: Regular monitoring of your reaction is crucial for optimizing the yield. Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis of the reaction mixture. For more quantitative and definitive analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: I'm having trouble purifying my 2-oxa-6-azaspiro[3.4]octane product. What are some tips for purification?
A3: Purification of spirocyclic amines can sometimes be challenging. Here are a few tips:
-
Column Chromatography: If your product is an amine, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can help prevent streaking on the silica gel column.[8]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Salt Formation: In some cases, forming a salt of the amine (e.g., with oxalic acid to form the hemioxalate salt) can facilitate purification by crystallization.[11]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. 2-Oxa-6-azaspiro[3.4]octane itself is known to cause skin and eye irritation and may cause respiratory irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis for specific handling and safety information.[12]
Experimental Protocols
While specific reaction conditions can vary, here is a generalized, illustrative protocol for a key step in a potential synthesis of a spirocyclic amine.
Illustrative Protocol: Reductive Amination
This protocol describes a general procedure for the formation of a C-N bond, a common step in the synthesis of nitrogen-containing heterocycles.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone starting material (1.0 eq) and the amine (1.2 eq) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of a General Synthetic Step
The following diagram illustrates a generalized synthetic transformation.
Caption: A simplified representation of a synthetic transformation.
Quantitative Data Summary
For reproducible results, precise control over reaction parameters is essential. The table below provides a hypothetical set of optimized conditions for a key reaction step.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio (Amine:Ketone) | 1.2 : 1.0 | A slight excess of the amine can help drive the reaction to completion. |
| Reducing Agent (eq) | 1.5 | An excess of the reducing agent ensures complete conversion of the intermediate imine/enamine. |
| Solvent Concentration | 0.1 M | High-dilution conditions can favor intramolecular cyclization over intermolecular polymerization.[9] |
| Reaction Temperature | 20-25 °C (Room Temp) | Prevents thermal decomposition of starting materials or products.[9] |
| Reaction Time | 12-24 hours | Allows sufficient time for the reaction to go to completion. |
References
-
Bull, J. A., et al. (2015). Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework. Thieme. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
MDPI. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]
-
MDPI. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]
-
ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]
-
Wiley-VCH. (2008). Supporting Information. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. [Link]
-
National Center for Biotechnology Information. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
-
ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Status: Operational | Tier: L3 Advanced Support Subject: Troubleshooting Catalytic & Stoichiometric Spirocyclization Protocols Ticket Context: Asymmetric synthesis of spiro-fused scaffolds (Spiroindolines, Spirooxindoles, Spirocycles via Dearomatization).
The Optimization Matrix (Triage)
Before altering variables randomly, diagnose your reaction failure mode using the Spiro-Optimization Logic Flow . Spirocyclization creates quaternary centers in sterically constrained environments; therefore, the trade-off between reactivity (conversion) and selectivity (dr/er) is often more pronounced than in linear cross-couplings.
Diagnostic Workflow
Figure 1: Decision tree for diagnosing spirocyclization failure modes. Use this to select the appropriate troubleshooting module below.
Troubleshooting Module A: Reactivity Stalls & Low Yields
Symptom: Reaction initiates but stalls at 30-60% conversion, or fails to initiate entirely.
Root Cause 1: Catalyst Deactivation (The "Black Metal" Effect)
In Pd-catalyzed spirocyclization (e.g., Heck-type or allylic alkylation), the formation of the quaternary center is often the rate-determining step (RDS). If reductive elimination is slow due to steric bulk, the active Pd(0) species is prone to aggregation into inactive Pd-black.
-
Solution (Ligand Engineering): Switch to ligands with a larger bite angle or higher steric bulk to enforce the reductive elimination.
-
Recommendation: If using PPh3 or BINAP, switch to XPhos or P(t-Bu)3 for difficult reductive eliminations.
-
-
Solution (Stabilization): Add tetrabutylammonium chloride (TBAC) or bromide (TBAB) (0.5–1.0 equiv). Halide ions stabilize anionic Pd intermediates and prevent aggregation.
Root Cause 2: Substrate-Dependent Ring Strain
Spirocyclization rates are heavily dependent on the size of the ring being formed.
-
The 5 vs. 6 Dilemma: Forming a spiro-cyclopentane (5-membered) is kinetically favored over a spiro-cyclohexane (6-membered).
-
Evidence: In Pd-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), 5-membered rings often yield >90%, while 6-membered analogs may yield <15% under identical conditions due to the increased entropic penalty and steric clashing in the transition state [1].
-
Fix: If forming a 6-membered spirocycle, increase temperature (stepwise +10°C) or switch to a more active precatalyst (e.g., Pd(MeCN)4(BF4)2 instead of Pd2(dba)3) to lower the activation energy barrier.
Troubleshooting Module B: Stereoselectivity (dr & er)
Symptom: Good yield, but diastereomeric ratio (dr) is 1:1 or enantiomeric excess (ee) is <80%.
Root Cause 1: The "Background Reaction"
If the uncatalyzed or non-chiral pathway competes with the chiral catalyst, ee will erode.
-
Test: Run the reaction without the chiral ligand/catalyst. If product forms (>5% yield), you have a background problem.
-
Solution: Lower the reaction temperature (try -20°C to -40°C). The chiral catalytic pathway usually has a lower activation energy (
) than the background thermal reaction. Lowering suppresses the background rate more than the catalytic rate.
Root Cause 2: Solvent-Dependent Transition States
In spirocyclization, the transition state often involves significant charge separation (e.g., in cationic Pd-allyl species or zwitterionic organocatalytic intermediates).
-
Dielectric Tuning:
-
Non-polar (Toluene/Hexane): Tends to tighten ion pairs, often improving ee but potentially lowering rate.
-
Polar/Protic (TFE, MeOH): Can stabilize leaving groups or specific intermediates. Trifluoroethanol (TFE) is a "magic solvent" for oxidative spirocyclizations (e.g., Hypervalent Iodine mediated), often reversing diastereoselectivity compared to DCM [2].
-
-
Coordination Effects: Avoid strongly coordinating solvents (DMF, DMSO) if your mechanism relies on open coordination sites, unless the solvent acts as a ligand (e.g., in some Pd-catalyzed spiroannulations where DMF is required for the active species [3]).
Data: Solvent Screening Matrix (Example for Spirooxindole Synthesis)
| Solvent | Dielectric ( | Yield (%) | dr (cis:trans) | ee (%) | Notes |
| DCM | 8.9 | 85 | 3:1 | 92 | Standard baseline. |
| THF | 7.5 | 90 | 2:1 | 88 | Good solubility, lower dr. |
| Toluene | 2.4 | 60 | 10:1 | 96 | High selectivity , low rate. |
| MeOH | 33 | 95 | 1:1 | 40 | H-bonding disrupts chiral pocket. |
| TFE | 27 | 80 | 1:5 | 85 | Reversed dr (H-bond donor effect). |
Detailed Protocol: Micro-Scale High-Throughput Screening (HTS)
Do not waste grams of intermediate on optimization. Use this self-validating HTS protocol.
Reagents:
-
Substrate (0.02 mmol per well)
-
Catalyst Stock Solutions (in anhydrous solvent)
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB)
Workflow:
-
Preparation: Prepare a 96-well glass-lined plate.
-
Dosing:
-
Add substrate solution (20 µL of 1.0 M stock).
-
Add catalyst/ligand stock (10 µL of varying concentrations).
-
Add base/additive (slurry or solution).
-
-
Reaction: Seal plate with a Teflon-lined mat. Heat in an aluminum block or OSR (Optimization Sampling Reactor) [4].
-
Quench & Analysis:
-
Cool to RT.
-
Add 50 µL of quench buffer (e.g., sat. NH4Cl).
-
Add 50 µL of Internal Standard Solution (TMB in EtOAc).
-
Extract supernatant.
-
-
Validation: Inject on UPLC-MS.
-
Check 1: Is the Mass Balance (SM + Prod + Side Prod) > 90%? If no, you have polymerization/volatile loss.
-
Check 2: Compare Prod/IS ratio for yield.
-
Mechanistic Visualization: The Bottleneck
Understanding the bottleneck helps you choose the right variable. In Pd-catalyzed spirocyclization, the Reductive Elimination to form the quaternary center is the critical step.
Figure 2: Mechanistic pathway showing the reductive elimination bottleneck. If this step is too slow, the intermediate diverts to Beta-Hydride elimination (side products) or the catalyst aggregates.
References
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Source: ACS Organic Letters (2024).[1][2] Key Insight: 5-membered rings formed in 97% yield/94% ee; 6-membered rings formed in trace yields under identical conditions.[2][3] URL:[Link]
-
Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition. Source: Organic Letters (2008).[4] Key Insight: Trifluoroethanol (TFE) reversed diastereoselectivity compared to standard solvents in spiro-ring formation. URL:[Link]
-
DFT Investigation on Palladium-Catalyzed [2 + 2 + 1] Spiroannulation. Source: The Journal of Physical Chemistry A (2024).[1] Key Insight: DMF acts as both solvent and ligand; replacing it with 1,4-dioxane dropped yield from 91% to 43%. URL:[Link][1][5]
-
Practical High-Throughput Experimentation for Chemists. Source: Analytical Sales / ACS (2024). Key Insight: Methodologies for micro-scale screening (OSR) to optimize catalyst/solvent combinations rapidly. URL:[Link]
-
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Source: Beilstein Journal of Organic Chemistry (2018). Key Insight: The presence of water (10 equiv) was required to achieve high yields and ee in oxidative spirocyclization.[6] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
Technical Support Center: Overcoming Poor Solubility of 2-oxa-6-azaspiro[3.4]octane Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxa-6-azaspiro[3.4]octane derivatives. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this promising chemical scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about why 2-oxa-6-azaspiro[3.4]octane compounds often exhibit poor solubility and what initial steps you should take to characterize this issue.
Q1: Why are my 2-oxa-6-azaspiro[3.4]octane compounds poorly soluble in aqueous media?
A: The solubility of a compound is dictated by a delicate balance between its interaction with itself (crystal lattice energy) and its interaction with the solvent (solvation energy). The 2-oxa-6-azaspiro[3.4]octane scaffold possesses several structural features that can contribute to poor aqueous solubility:
-
Rigid Spirocyclic Core: Spirocycles introduce a three-dimensional, rigid structure.[1] This rigidity can lead to highly stable and ordered crystal packing in the solid state. Overcoming this strong crystal lattice requires a significant amount of energy, which may not be compensated by the energy of solvation in water, resulting in low solubility.[2][3]
-
sp³-Rich Character: While increasing the fraction of sp³-hybridized carbons can improve some drug-like properties, the overall scaffold is predominantly hydrophobic.[4] The oxetane and pyrrolidine rings, while containing heteroatoms, present hydrocarbon-like surfaces that are not readily solvated by water.
-
Basic Amine Group: The scaffold contains a secondary amine within the pyrrolidine ring (the "6-aza" position). In its neutral, free base form, this amine is a hydrogen bond acceptor but does not contribute significantly to aqueous solubility. Its major impact on solubility is realized upon protonation, which is pH-dependent.
Q2: What are the critical physicochemical properties I should determine before attempting to improve solubility?
A: A systematic approach begins with robust characterization. Before screening a multitude of solubilization techniques, you should establish a baseline by measuring the following properties. This data will guide your selection of the most appropriate strategy.
| Property | Description | Why It's Important |
| pKa | The acid dissociation constant of the secondary amine. | This value is critical for any pH-modification strategy. It tells you at which pH the compound will be ionized (protonated), which is typically the more soluble form.[5] |
| Thermodynamic Solubility | The equilibrium concentration of the compound in a saturated solution. This is typically measured by agitating the solid compound in a solvent for an extended period (24-72h). | This is the "true" solubility and represents the maximum concentration you can achieve under equilibrium conditions. It's essential for developing stable formulations. |
| Kinetic Solubility | The concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (e.g., DMSO). | This is highly relevant for high-throughput screening and early in vitro assays. Poor kinetic solubility often causes false negatives due to compound precipitation in the assay medium.[6] |
| LogP / LogD | The partition coefficient (LogP) or distribution coefficient at a specific pH (LogD) measures the lipophilicity of the compound. | High lipophilicity (LogP > 3) is a common cause of poor aqueous solubility.[7] LogD is more physiologically relevant as it accounts for the ionization state at a given pH.[8] |
Q3: How exactly does the basic amine in the scaffold influence solubility?
A: The secondary amine is the most valuable "handle" for manipulating solubility. Its behavior is governed by the Henderson-Hasselbalch equation.[9]
-
At pH values below the pKa: The amine group will be predominantly protonated (-NH₂⁺-). This positive charge dramatically increases the compound's polarity and its ability to interact with water molecules, thereby increasing solubility.[10]
-
At pH values above the pKa: The amine will be in its neutral, free base form (-NH-). This form is less polar and will have significantly lower aqueous solubility.
Therefore, the solubility of your 2-oxa-6-azaspiro[3.4]octane compound is expected to be highly pH-dependent, with much greater solubility in acidic conditions. This is the first principle to exploit in your experiments.
PART 2: Troubleshooting Guide & Experimental Protocols
This section provides structured, question-and-answer-based solutions to specific experimental problems you may encounter.
Problem 1: My compound is insoluble in aqueous buffers for initial in vitro assays.
This is a common bottleneck for biological screening. The goal is to achieve a sufficient concentration in your assay buffer without precipitation.
Q: How can I use pH modification to solubilize my compound?
A: Leveraging the basic amine is the most direct approach. By lowering the pH of your buffer to at least 1-2 units below the compound's pKa, you can ensure it is in its more soluble, protonated salt form.[11]
-
Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 3.0 to 8.0).
-
Sample Addition: Add an excess of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. The most reliable method is centrifugation followed by careful collection of the supernatant. Avoid filtration initially as the compound may adsorb to the filter membrane.
-
Quantification: Accurately dilute the supernatant and determine the compound concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the logarithm of solubility (log S) against the pH. This profile will visually demonstrate the pH range where your compound is most soluble.
Q: What if acidic conditions are incompatible with my assay, or if pH adjustment alone is insufficient?
A: If you cannot alter the assay pH, or if the required concentration is still not met, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic compounds.[12][13]
Commonly used co-solvents in biological assays are listed below. The key is to use the lowest percentage possible (typically <5%, and often <1%) to avoid artifacts or toxicity in your assay.[14]
| Co-solvent | Properties & Considerations |
| Ethanol | Generally well-tolerated by cells at low concentrations (<1%). |
| Propylene Glycol (PG) | A viscous solvent, often used in formulations. Good solubilizing power.[12] |
| Polyethylene Glycol 400 (PEG 400) | A polymeric solvent, effective for many poorly soluble drugs. |
| Glycerol | A non-toxic, viscous solvent. Can increase viscosity significantly.[12] |
-
Stock Preparation: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 20 mM in 100% PG).
-
Serial Dilution: Create a dilution series of the co-solvent in your primary assay buffer (e.g., 20%, 10%, 5%, 2%, 1%, 0.5% PG in PBS).
-
Solubility Test: Add a small aliquot of your compound stock to each co-solvent/buffer mix to achieve your target final concentration.
-
Visual Inspection: Observe for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature. The lowest percentage of co-solvent that keeps your compound in solution is the optimal choice.
Problem 2: My compound precipitates when diluting a DMSO stock into aqueous media.
This is a classic kinetic solubility problem. DMSO is an excellent solvent, but when it is diluted into an aqueous buffer, the local environment rapidly becomes aqueous, and the compound crashes out of solution if its solubility limit is exceeded.
Q: How can cyclodextrin complexation prevent this precipitation?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate a poorly soluble "guest" molecule, like your spirocyclic compound, forming an inclusion complex.[16] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble. This is an effective way to increase apparent solubility and prevent precipitation upon dilution.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]
Caption: Cyclodextrin Host-Guest Inclusion Mechanism.
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer.
-
Add Compound: Add an excess amount of your solid 2-oxa-6-azaspiro[3.4]octane compound to each solution.
-
Equilibrate: Shake the suspensions at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge the samples, collect the supernatant, and analyze the concentration of your dissolved compound via HPLC.
-
Analyze Data: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble complex.[18][19]
Problem 3: My compound's solubility is too low for in vivo oral dosing studies.
For in vivo studies, especially toxicology, high concentrations are often required. Simple solutions like pH adjustment or co-solvents may not be sufficient or may introduce toxicity. Here, advanced formulation strategies are necessary.
Q: What are the primary advanced formulation strategies for oral delivery, and how do I choose?
A: The two leading strategies for significantly enhancing oral bioavailability of poorly soluble compounds are converting the drug into an amorphous form via Amorphous Solid Dispersions (ASDs) or reducing particle size to the nanoscale via Nanosuspensions .[20]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is molecularly dispersed within a polymer matrix.[21] The amorphous form lacks a crystal lattice, which means no lattice energy needs to be overcome for dissolution, leading to higher apparent solubility and faster dissolution rates.[7][22] This is often achieved through spray drying or hot-melt extrusion.[6][23]
-
Nanosuspensions: This strategy involves reducing the particle size of the crystalline drug down to the nanometer range (typically < 1000 nm).[24] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significant increase in dissolution velocity.[2][25] Nanosuspensions are typically produced by media milling or high-pressure homogenization and are stabilized by surfactants or polymers.[26][27]
The choice between these technologies depends on the compound's specific properties.
Caption: Decision workflow for selecting an advanced formulation strategy.
-
Amorphous Solid Dispersion via Spray Drying:
-
Dissolve both your compound and a suitable polymer (e.g., HPMC, PVP) in a common volatile organic solvent.[28]
-
Atomize the solution into a hot nitrogen stream.
-
The solvent rapidly evaporates, leaving behind solid particles of your compound molecularly dispersed in the polymer.[6]
-
Collect the resulting powder for formulation into a capsule or suspension for dosing.
-
-
Nanosuspension via Media Milling:
-
Create a slurry of your crystalline compound in an aqueous solution containing stabilizers (e.g., surfactants like Polysorbate 80).
-
Introduce the slurry into a milling chamber containing ceramic beads.
-
Agitate the chamber at high energy, causing the beads to collide with and fracture the drug crystals down to the nanoscale.[29]
-
The resulting nanosuspension can be used directly as a liquid oral dose or further processed.[26]
-
Problem 4: My lead candidate has severe, persistent solubility issues that threaten its development.
A: When formulation strategies are insufficient to overcome fundamentally poor physicochemical properties, a medicinal chemistry approach may be warranted. The prodrug strategy involves chemically modifying your compound to create a more soluble derivative that, once administered, converts back to the active parent drug in vivo.[30][31]
For the 2-oxa-6-azaspiro[3.4]octane scaffold, the secondary amine is an ideal target for prodrug modification.[32]
The goal is to attach a highly soluble, ionizable promoiety to the amine that can be cleaved by enzymes in the body (e.g., phosphatases, esterases).
-
Phosphate Prodrugs: Attaching a phosphate group creates a highly water-soluble phosphate ester prodrug.[30] This is a well-established strategy for increasing the solubility of compounds for parenteral or oral administration.[33] The phosphate group is readily cleaved by alkaline phosphatases in vivo to release the parent amine.
-
Amino Acid Prodrugs: Conjugating an amino acid to the parent drug can also enhance solubility, particularly if the amino acid itself is highly soluble (e.g., lysine, arginine).[34] This can also potentially leverage amino acid transporters in the gut to improve absorption.
This approach should be considered a late-stage intervention when other formulation methods have failed, as it requires significant synthetic chemistry and re-evaluation of the drug's ADME properties.[35]
References
-
Verma, S., Kumar, S., Gokhale, R., & Burgess, D. J. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 14(3), 366-377. [Link]
-
Pro-Ad, C. (2023). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pro-Ad CPhI. [Link]
-
Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Formulation Strategies for Poorly Water-Soluble Drugs. Pharmaceutical Development and Technology, 15(4), 435-446. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Nayak, A. K., & Nanda, U. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(7-S), 232-243. [Link]
-
Kumar, B. A. (2019). Nanosuspension: a modern technology used in drug delivery system. International Journal of Current Pharmaceutical Research, 1-6. [Link]
-
Parhi, R., & Suresh, P. (2023). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development & Delivery. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. ResearchGate. [Link]
-
Majumdar, S., & Darrow, J. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
-
Ferreira, M. L., Galiano, L. T., & do Canto, V. P. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2588. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Request PDF. (n.d.). Preparation and characterization of spiro-acridine derivative and 2-hydroxypropyl-β-cyclodextrin inclusion complex. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. PubChem. [Link]
-
Rautio, J., Laine, K., Gynther, M., & Lahtela-Kakkonen, M. (2008). Prodrugs for Amines. Molecules, 13(3), 512-540. [Link]
-
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
-
Stella, V. J., & Nti-Addae, K. W. (2025). Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]
-
Ziyaev, A. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 693. [Link]
-
Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]
-
Cheirsilp, B., & Rakmai, J. (2016). Cyclodextrin and inclusion complexes: formation, methods, and diverse applications. OAText. [Link]
-
Al-Aown, A., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Molecules, 26(16), 4967. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. [Link]
-
Baghel, D., & Banjare, M. K. (2023). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Huang, Y. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. New Food Magazine. [Link]
-
Węglińska, P., & Różalska, S. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 28(15), 5824. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases Initiative. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 35-42. [Link]
-
Jose, J., & Loya, P. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Trask, A. (2025). Co-solvent: Significance and symbolism. Trask. [Link]
-
University of Wisconsin–Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. [Link]
-
Ascendia Pharma. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]
-
Sormanni, P., et al. (2023). Sequence-based prediction of pH-dependent protein solubility using CamSol. Scientific Reports, 13(1), 1805. [Link]
-
Nagy, Z. K., et al. (2020). Comparison of Amorphous Solid Dispersions of Spironolactone Prepared by Spray Drying and Electrospinning: The Influence of the Preparation Method on the Dissolution Properties. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]
-
Valente, A. J. M., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. Pharmaceutics, 15(11), 2544. [Link]
-
Al-Adham, I. S. I., & Al-Beltagi, S. F. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19335-19346. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. mdpi.com [mdpi.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 8. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. oatext.com [oatext.com]
- 16. alfachemic.com [alfachemic.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. iipseries.org [iipseries.org]
- 20. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijhsr.org [ijhsr.org]
- 26. scispace.com [scispace.com]
- 27. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prodrug strategies to overcome poor water solubility. (2007) | Valentino J. Stella | 582 Citations [scispace.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 35. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Protection Strategies for 2-oxa-6-azaspiro[3.4]octane
Ticket ID: #SP-OXA-348 Subject: Optimization of Protecting Group (PG) Strategy for Spirocyclic Ether-Amine Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Development Group Status: Open
Executive Summary
The 2-oxa-6-azaspiro[3.4]octane scaffold is a high-value bioisostere for morpholine and piperidine in medicinal chemistry, offering reduced lipophilicity and enhanced metabolic stability due to the spirocyclic constraint. However, its synthesis presents a unique "orthogonal challenge": maintaining the integrity of the strained oxetane ring (acid-sensitive, electrophilic) while manipulating the pyrrolidine nitrogen (nucleophilic).
This guide addresses the selection, installation, and removal of N-protecting groups (PGs) specifically for this scaffold. It moves beyond standard textbook definitions to address the steric and electronic realities of spirocyclic systems.
Module 1: Strategic Planning (PG Selection Matrix)
The choice of protecting group for the N-6 position dictates the viability of your synthetic route. The primary failure mode in this synthesis is acid-catalyzed oxetane ring opening during N-deprotection.
Comparative Analysis of N-Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Bn (Benzyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Install Conditions | Mild base (Et₃N/DCM) | Mild base (Schotten-Baumann) | Alkylation (can be harsh) | Mild base (Na₂CO₃) |
| Removal Method | Acid (TFA or HCl) | Hydrogenolysis (H₂/Pd) | Hydrogenolysis (H₂/Pd) or ACE-Cl | Base (Piperidine/DBU) |
| Oxetane Safety | Moderate Risk (Requires "anhydrous" protocol) | High Safety (Neutral conditions) | High Safety (Neutral conditions) | High Safety (Base stable) |
| Steric Impact | Bulky (Rotamers common) | Moderate | Low (but conformational lock) | Very Bulky |
| Recommendation | Standard (If protocol is strictly controlled) | Preferred (If molecule tolerates H₂) | Specialized (Early stage only) | Alternative (If acid sensitivity is extreme) |
Decision Logic for PG Selection
The following decision tree illustrates the logic flow for selecting the optimal PG based on your downstream chemistry requirements.
Figure 1: Decision logic for N-protection based on chemical compatibility. Note that while Boc is standard, it requires specific deprotection protocols to preserve the oxetane.
Module 2: Troubleshooting & FAQs
Issue 1: "My oxetane ring opened during Boc deprotection."
Diagnosis: This is the most common failure mode. While oxetanes are 3,3-disubstituted (stabilized), they are still susceptible to acid-catalyzed nucleophilic attack, particularly by water or halides.
-
The Mechanism: Protonation of the oxetane oxygen activates the ring. If water is present (e.g., aqueous HCl or wet TFA), it attacks the C2 position, leading to a ring-opened diol or amino-alcohol.
-
The Fix:
-
Avoid Aqueous Acids: Never use 4M HCl/Dioxane or aqueous workups for deprotection.
-
Scavengers: Use TES (Triethylsilane) or 1,3-dimethoxybenzene as cation scavengers if t-butyl cations are attacking the ring (less likely but possible).
-
Switch Reagents: Use TMSOTf / 2,6-lutidine or neat TFA at 0°C followed by a basic quench before adding any water.
-
Issue 2: "I see double peaks in my NMR. Is my product impure?"
Diagnosis: Likely Rotamers .
-
Explanation: The spirocyclic junction creates significant steric bulk. When an N-carbamate (Boc/Cbz) is present, the rotation around the N-CO bond is restricted. This often manifests as a 60:40 or 70:30 split in NMR signals (especially near the N-6 position).
-
Verification: Run the NMR at elevated temperature (e.g., 50°C or 60°C). If the peaks coalesce into singletons, it is a rotamer effect, not an impurity.
Issue 3: "Hydrogenolysis of Cbz is extremely slow."
Diagnosis: Steric shielding of the Nitrogen.
-
Explanation: The spiro-fused oxetane ring creates a "pucker" that can sterically hinder the approach of the heterogeneous Pd/C catalyst to the N-Cbz bond.
-
The Fix:
-
Increase Pressure: Switch from a balloon (1 atm) to a Parr shaker (40-50 psi).
-
Change Solvent: Use MeOH or EtOH with a trace of acetic acid (protonation can sometimes assist, though be careful with the oxetane).
-
Transfer Hydrogenation: Use Ammonium Formate with Pd/C in refluxing methanol. This is often more effective for sterically hindered amines than H₂ gas.
-
Module 3: Validated Protocols
Protocol A: "Oxetane-Safe" Boc Deprotection
Designed to minimize acid-contact time and water exposure.
-
Dissolution: Dissolve the N-Boc-2-oxa-6-azaspiro[3.4]octane (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add TFA (Trifluoroacetic acid) dropwise.
-
Ratio: 1:4 (TFA:DCM).
-
Note: Do not use neat TFA unless necessary for solubility.
-
-
Monitoring: Stir at 0 °C. Monitor by TLC/LCMS every 15 minutes. Do not let it stir overnight.
-
Quenching (Critical Step):
-
Once starting material is consumed (usually < 1 hour), concentrate the mixture in vacuo at low temperature (< 30 °C) to remove excess TFA.
-
Redissolve the residue in DCM.
-
Pour into a rapidly stirring saturated NaHCO₃ solution (cold). Ensure the pH is immediately basic (> pH 8).
-
-
Extraction: Extract with DCM/IPA (3:1) to ensure the polar amine is recovered. Dry over Na₂SO₄.[1]
Protocol B: Cbz Removal via Transfer Hydrogenation
Recommended for scale-up or when high-pressure H₂ is unavailable.
-
Setup: Charge a flask with N-Cbz-2-oxa-6-azaspiro[3.4]octane (1.0 equiv) and 10% Pd/C (0.1 wt equiv).
-
Solvent: Add dry Methanol (0.1 M).
-
Reagent: Add Ammonium Formate (5.0 - 10.0 equiv) in one portion.
-
Reaction: Heat to reflux (approx 65 °C) for 1–2 hours.
-
Observation: Evolution of CO₂ gas will occur.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate.
-
Purification: The residue is the formate salt of the amine. If the free base is needed, dissolve in DCM and wash with saturated NaHCO₃.
Visualizing the Risk: Acid-Catalyzed Ring Opening
The diagram below details the mechanistic pathway you must avoid. Understanding this failure mode is key to successful synthesis.
Figure 2: The decomposition pathway of the oxetane ring under uncontrolled acidic conditions.
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
- Foundational paper establishing the stability profile of 3,3-disubstituted oxetanes.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates." Organic Letters, 12(9), 1944–1947. Link
- Provides analogous protocols for handling strained spirocyclic amines.
-
Barnes-Seeman, D., et al. (2014). "Spirocyclic Morpholine Analogs: Synthesis and Physicochemical Properties." Journal of Medicinal Chemistry, 57(21), 8729–8742. Link
- Specific discussion on 2-oxa-6-azaspiro[3.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. General reference for deprotection conditions (Boc/Cbz).
Sources
Validation & Comparative
Beyond the Ether: A Comparative Guide to 2-Oxa-6-azaspiro[3.4]octane vs. Morpholine
[1][2]
Executive Summary: The Escape from Flatland
In modern drug discovery, the "escape from flatland"—increasing the fraction of sp³-hybridized carbons (
The 2-oxa-6-azaspiro[3.4]octane scaffold (often referred to as a "spiro-oxetane-pyrrolidine") has emerged as a superior bioisostere.[1] By fusing a strained oxetane ring with a pyrrolidine core, this scaffold offers:
-
Enhanced Metabolic Stability: Elimination of the labile
-methylene hydrogens found in morpholine.[1] -
Vector Redirection: A rigid, orthogonal exit vector that explores new IP space and binding pockets.
-
Physicochemical Superiority: Lower lipophilicity (LogD) and higher solubility compared to substituted morpholines.[1]
This guide provides a head-to-head technical analysis, supported by experimental data and synthetic protocols, to justify the transition from morpholine to this spirocyclic analog.
Architectural & Physicochemical Profiling[1]
The primary driver for switching to a spirocycle is the alteration of physicochemical properties without sacrificing the hydrogen-bond acceptor (HBA) capability of the ether oxygen.[1]
Comparative Metrics Table
| Property | Morpholine | 2-Oxa-6-azaspiro[3.4]octane | Impact on Drug Design |
| Geometry | Chair conformation (Fluxional) | Rigid Spirocycle | Spiro offers defined vectors; reduces entropic penalty upon binding.[1] |
| Basicity (pKa) | ~8.3 | ~9.5 - 9.8 | Spiro is more basic (pyrrolidine-like), improving solubility in acidic media.[1] |
| Lipophilicity (cLogP) | -0.86 | -0.3 to -0.5 | Comparable hydrophilicity; oxetane is a polarity booster.[1] |
| H-Bond Acceptors | 1 (Ether O) + 1 (Amine N) | 1 (Oxetane O) + 1 (Amine N) | Oxetane oxygen is a potent HBA due to exposed lone pairs.[1] |
| Metabolic Liability | High (Oxidative ring opening) | Low (Sterically protected) | Critical Advantage: Spiro blocks CYP450 access.[1] |
| TPSA | ~12 Ų (Ether only) | ~21 Ų | Slightly higher polar surface area aids solubility.[1] |
Structural Vector Analysis (Graphviz)[1]
The following diagram illustrates the structural divergence. Morpholine presents substituents in an equatorial/axial distribution, whereas the spiro scaffold forces substituents into a rigid, orthogonal orientation.
Caption: Structural comparison highlighting the metabolic blockade and vector shift provided by the spirocyclic scaffold.
Metabolic Stability & Mechanism[3][4]
The "Achilles' heel" of morpholine is the carbon atom adjacent to the ether oxygen. Cytochrome P450 (CYP) enzymes readily hydroxylate this position, leading to hemiacetal formation and subsequent ring opening.
The Stability Mechanism
In 2-oxa-6-azaspiro[3.4]octane, the carbon alpha to the oxygen is part of a strained oxetane ring and is also the spiro-quaternary center (or adjacent to it, depending on exact numbering, but effectively sterically shielded).[1] The high strain energy of the oxetane ring (~26 kcal/mol) paradoxically imparts metabolic stability because the transition state for radical abstraction is disfavored, and the quaternary center prevents standard alpha-hydroxylation.
Metabolic Pathway Comparison[1]
Caption: Comparative metabolic fate. The spiro scaffold resists the oxidative ring-opening cascade common to morpholines.[1]
Experimental Protocols
To validate the superiority of the spiro scaffold in your specific lead series, use the following synthesis and assay protocols.
Synthesis of 2-Oxa-6-azaspiro[3.4]octane
Based on methodologies established by Carreira et al. and commercial scale-up routes.[1]
Reagents:
-
N-Boc-3-pyrrolidinone (Starting material)[1]
-
Methyltriphenylphosphonium bromide (Wittig reagent)[1]
-
m-CPBA (Epoxidation)[1]
-
Trimethylsulfoxonium iodide (Alternative direct spiro-cyclization)[1]
Workflow:
-
Olefination: Convert N-Boc-3-pyrrolidinone to the exocyclic alkene using a standard Wittig reaction (
, , THF, 0°C to RT). -
Epoxidation: Treat the alkene with m-CPBA in DCM to generate the spiro-epoxide.
-
Ring Expansion (Oxetane Formation):
-
Method A (Direct): Reaction of the ketone directly with dimethylsulfoxonium methylide can yield the epoxide, but for the [3.4] oxetane, a specific ring expansion of the epoxide using trimethylsulfonium iodide or specific Lewis acids is often required.
-
Method B (Carreira Protocol): Often utilizes a specific sequence involving the opening of the epoxide and closure to the oxetane, or direct [2+2] photocycloaddition if accessing via enone.
-
Preferred Robust Route: The most scalable route typically involves the Corey-Chaykovsky reaction on the ketone to form the epoxide, followed by ring-expansion using hydroxymethylation equivalents or specific rearrangement conditions.[1]
-
(Note: Due to the complexity of spiro-oxetane formation, purchasing the building block [CAS: 220290-68-6] is recommended for initial SAR, as it is now commercially available).[1]
Microsomal Stability Assay (Protocol)
Objective: Quantify Intrinsic Clearance (
-
Preparation: Prepare 10 mM stock solutions of Morpholine-analog and Spiro-analog in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 min.
-
Initiate reaction with NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).
-
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]
Expected Result: The spiro-analog typically shows a >2-fold increase in half-life (
Case Study: EGFR Inhibitor Optimization
Context: A study involving Gefitinib analogs (Result 1.9) demonstrated the utility of this switch.
-
Challenge: The morpholine tail of the lead compound showed rapid oxidative metabolism and moderate solubility.[1]
-
Intervention: Replacement of the morpholine with 2-oxa-6-azaspiro[3.4]octane .[1][2]
-
Outcome:
-
Potency: Maintained or improved EGFR inhibitory activity (due to the oxygen vector positioning).[1]
-
Solubility: Improved aqueous solubility (attributed to the higher basicity of the pyrrolidine nitrogen).[1]
-
PK: Significant reduction in clearance, leading to higher AUC (Area Under the Curve) in vivo.
-
References
-
Carreira, E. M., et al. (2011).[3] "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters, 13(23), 6134–6137.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. [1]
-
Wymann, M. P., et al. (2022). "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, 248, 115038.[4]
-
PubChem Compound Summary. (2025). "2-Oxa-6-azaspiro[3.4]octane."[1][2][5] National Center for Biotechnology Information.[1] [1]
-
Barnes-Seeman, D. (2012).[1] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. (General Reference on Spiro-scaffold utility).
Sources
- 1. 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Publications 2005-2013 – Carreira Research Group | ETH Zurich [carreira.ethz.ch]
- 4. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
Navigating the Therapeutic Potential of 2-Oxa-6-azaspiro[3.4]octane Derivatives: A Comparative Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics for complex neurological and psychiatric disorders has led to the exploration of innovative chemical scaffolds. Among these, the 2-oxa-6-azaspiro[3.4]octane core has emerged as a promising framework, particularly for the development of selective modulators of the muscarinic acetylcholine receptor 4 (M4). This guide provides an in-depth comparison of the in vivo efficacy of key 2-oxa-6-azaspiro[3.4]octane derivatives, offering experimental data and insights to inform future drug discovery and development efforts.
The Rise of M4 Positive Allosteric Modulators (PAMs)
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is predominantly expressed in the striatum and other key brain regions implicated in the pathophysiology of schizophrenia and other CNS disorders.[1][2] Unlike traditional orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site, potentiating the effect of the endogenous neurotransmitter, acetylcholine.[1][3] This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity, potentially leading to improved therapeutic windows and reduced side effects. The 2-oxa-6-azaspiro[3.4]octane scaffold has proven to be a fertile ground for the discovery of potent and selective M4 PAMs.
Comparative In Vivo Efficacy in Preclinical Models of Psychosis
The primary therapeutic application explored for 2-oxa-6-azaspiro[3.4]octane derivatives has been the treatment of schizophrenia. Preclinical evaluation of these compounds often relies on rodent models that mimic certain aspects of the disorder, such as the hyperlocomotion induced by psychostimulants like amphetamine or NMDA receptor antagonists like MK-801.
Key Derivatives and Their Performance
Two prominent examples of 2-oxa-6-azaspiro[3.4]octane-based M4 PAMs that have undergone significant in vivo characterization are VU0467154 and VU0152100 .
VU0467154 has demonstrated robust efficacy in multiple preclinical models. It dose-dependently reverses amphetamine-induced hyperlocomotion in both rats and mice.[4] Furthermore, it effectively attenuates the behavioral and cognitive deficits induced by the NMDA receptor antagonist MK-801, a model relevant to the cognitive impairments seen in schizophrenia.[5][6] A key advantage of VU0467154 is its favorable pharmacokinetic profile, including good brain penetration, which is crucial for CNS-targeted drugs.[1][7]
VU0152100 also exhibits a strong antipsychotic-like profile, dose-dependently reversing amphetamine-induced hyperlocomotion in rodents.[8][9] Its efficacy is dependent on the M4 receptor, as the effects are absent in M4 knockout mice.[8] In addition to its effects on hyperlocomotion, VU0152100 has been shown to block the disruption of contextual fear conditioning and prepulse inhibition caused by amphetamine, suggesting pro-cognitive and sensory-motor gating effects.[8][10]
The following tables summarize the available in vivo efficacy and pharmacokinetic data for these two key derivatives. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental protocols.
Table 1: Comparative In Vivo Efficacy in Rodent Models of Schizophrenia
| Compound | Animal Model | Behavioral Endpoint | Dosing Route | Effective Dose Range | Key Findings | Reference(s) |
| VU0467154 | Rat | Amphetamine-Induced Hyperlocomotion | Oral (p.o.) | 1 - 56.6 mg/kg | Dose-dependent reversal of hyperlocomotion. | [4] |
| Mouse | Amphetamine-Induced Hyperlocomotion | Intraperitoneal (i.p.) | 0.3 - 30 mg/kg | Dose-dependent reversal of hyperlocomotion. | [4] | |
| Mouse | MK-801-Induced Hyperlocomotion | Intraperitoneal (i.p.) | 10 mg/kg | Significant attenuation of hyperlocomotion. | [1] | |
| Mouse | MK-801-Induced Cognitive Deficits | Intraperitoneal (i.p.) | 1 - 3 mg/kg | Improved performance in touchscreen visual discrimination task. | [1] | |
| VU0152100 | Rat | Amphetamine-Induced Hyperlocomotion | Not Specified | Dose-dependent | Reverses hyperlocomotion. | [8][9] |
| Mouse | Amphetamine-Induced Hyperlocomotion | Not Specified | Dose-dependent | Efficacy absent in M4 knockout mice. | [8] | |
| Rat | Amphetamine-Induced Disruption of Fear Conditioning | Not Specified | Effective doses | Blocks the disruptive effects of amphetamine. | [8][10] |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Species | Administration Route | Brain Penetration (Brain/Plasma Ratio) | Elimination Half-life | Key Findings | Reference(s) |
| VU0467154 | Mouse | Intraperitoneal (i.p.) | Good | 4.7 hours | Enhanced pharmacokinetic properties compared to earlier M4 PAMs. | [1][7] |
| VU0152100 | Rodent | Systemic | Centrally penetrant | Not specified | Suitable for in vivo studies. | [1][8] |
Mechanism of Action: Modulating Dopaminergic Hyperactivity
The therapeutic effects of M4 PAMs in models of psychosis are believed to be mediated by their ability to indirectly modulate the hyperdopaminergic state in the striatum, a key neurobiological feature of schizophrenia.
Caption: Mechanism of M4 PAMs in modulating dopamine release.
As depicted in the diagram, acetylcholine released from cholinergic interneurons acts on presynaptic M4 autoreceptors located on dopaminergic terminals. Activation of these M4 receptors inhibits dopamine release. 2-oxa-6-azaspiro[3.4]octane-based M4 PAMs enhance the sensitivity of these M4 receptors to endogenous acetylcholine, leading to a more profound and sustained inhibition of dopamine release, thereby counteracting the hyperdopaminergic state associated with psychosis.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The following provides a detailed, step-by-step methodology for a key experiment used to evaluate the in vivo efficacy of 2-oxa-6-azaspiro[3.4]octane derivatives.
Amphetamine-Induced Hyperlocomotion in Rodents
This model is a widely accepted preclinical screen for antipsychotic activity.
Objective: To assess the ability of a test compound to reverse the increase in locomotor activity induced by amphetamine.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice.
-
Test compound (e.g., VU0467154) dissolved in an appropriate vehicle (e.g., 10% Tween 80 in sterile water).
-
d-Amphetamine sulfate dissolved in saline.
-
Open-field activity chambers equipped with photobeam detectors.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each animal individually into an open-field chamber and allow them to habituate for 30-60 minutes.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., i.p. or p.o.) at various doses.
-
Pre-treatment Period: Allow for a pre-treatment period based on the known pharmacokinetics of the test compound (typically 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, s.c.) to all animals except for a saline control group.
-
Data Collection: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute bins. Compare the total activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Causality behind Experimental Choices:
-
Psychostimulant: Amphetamine is used because it induces a hyperdopaminergic state, mimicking a core neurochemical feature of the positive symptoms of schizophrenia.
-
Locomotor Activity: This is a quantifiable and robust behavioral readout that is sensitive to changes in central dopaminergic neurotransmission.
-
Dose-Response: Evaluating a range of doses is critical to determine the potency of the compound and to identify a therapeutic window.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Beyond Schizophrenia: Exploring Other Therapeutic Avenues
While the primary focus of in vivo studies on 2-oxa-6-azaspiro[3.4]octane derivatives has been schizophrenia, the role of the M4 receptor in other CNS disorders suggests broader therapeutic potential. M4 receptors are also implicated in cognitive processes, and their modulation could be beneficial in conditions like Alzheimer's disease and other dementias.[3] Although specific in vivo efficacy data for 2-oxa-6-azaspiro[3.4]octane derivatives in Alzheimer's models is currently limited in the public domain, the pro-cognitive effects observed in schizophrenia models with compounds like VU0467154 and VU0152100 provide a strong rationale for their investigation in this context.[1][8]
Safety and Tolerability: A Key Advantage
A significant advantage of the M4 PAM approach is the potential for an improved safety profile compared to non-selective muscarinic agonists. Early muscarinic agonists were plagued by dose-limiting cholinergic side effects, such as salivation, lacrimation, and gastrointestinal issues, due to the activation of peripheral M2 and M3 receptors.[11] In contrast, selective M4 PAMs like VU0467154 have been shown to be efficacious in preclinical models at doses that do not induce these adverse effects.[11] This improved tolerability is a critical factor for the clinical viability of this class of compounds.
Conclusion: A Promising Scaffold with a Bright Future
The 2-oxa-6-azaspiro[3.4]octane scaffold has yielded a new generation of M4 positive allosteric modulators with significant therapeutic potential. The in vivo efficacy demonstrated by compounds such as VU0467154 and VU0152100 in preclinical models of psychosis provides a strong foundation for their continued development. Their ability to normalize dopamine dysregulation through a novel, indirect mechanism, coupled with a favorable safety profile, positions them as exciting candidates for the treatment of schizophrenia. Further research is warranted to explore their full therapeutic potential in other neurological disorders characterized by cognitive deficits and cholinergic dysfunction. The comparative data and experimental insights provided in this guide aim to facilitate these future endeavors and accelerate the translation of these promising molecules from the laboratory to the clinic.
References
-
Bubser, M., et al. (2014). Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and enhances associative learning in rodents. ACS Chemical Neuroscience, 5(10), 920-942. [Link]
-
ResearchGate. (n.d.). Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs. Retrieved from [Link]
-
Byun, N. E., et al. (2014). Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100. Neuropsychopharmacology, 39(7), 1578-1593. [Link]
-
Bubser, M., et al. (2014). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS Chemical Neuroscience, 5(10), 920-942. [Link]
-
Lindsley, C. W., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Chemical Neuroscience, 9(7), 1598-1609. [Link]
-
Gould, R. W., et al. (2016). Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154. Neuropharmacology, 102, 244-253. [Link]
-
ResearchGate. (n.d.). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Retrieved from [Link]
-
PubMed. (2014). Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Jones, C. K. (2013). M4 Positive Allosteric Modulators for the Treatment of Schizophrenia. Grantome. [Link]
-
Science.gov. (n.d.). m4 muscarinic acetylcholine. Retrieved from [Link]
-
PubMed. (2014). Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and enhances associative learning in rodents. Retrieved from [Link]
Sources
- 1. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia - Carrie Jones [grantome.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Pre-Clinical Candidate VU6008055/ AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m4 muscarinic acetylcholine: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
Publish Comparison Guide: Benchmarking 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide in EGFR Kinase Inhibition
The following guide benchmarks 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide derivatives, positioning them as high-performance bioisosteres for traditional piperidine/morpholine scaffolds in kinase inhibitor design (specifically EGFR).
Executive Summary & Technical Context[2][3]
In modern drug discovery, "escaping flatland" is a critical directive.[1] Traditional kinase inhibitors often rely on flat, aromatic-rich scaffolds (e.g., piperidine, morpholine) which can suffer from poor metabolic stability and limited solubility.[1]
2-Oxa-6-azaspiro[3.4]octane-6-carboxamide represents a "next-generation" spirocyclic motif.[1] By replacing the monocyclic piperidine ring with this spiro-bicyclic core, researchers can increase the fraction of sp3-hybridized carbons (
The Core Value Proposition
-
Enhanced Metabolic Stability: The spiro-linkage restricts conformational flexibility, reducing the entropic penalty of binding and blocking common metabolic soft spots (e.g., N-dealkylation).[1]
-
Physicochemical Superiority: Increased 3D character (
) improves solubility (LogS) and lowers lipophilicity (LogD), enhancing the Lipophilic Ligand Efficiency (LLE).[1]
Mechanism of Action: Structural Bioisosterism[1]
The following diagram illustrates how the 2-Oxa-6-azaspiro[3.4]octane motif integrates into the ATP-binding pocket of EGFR compared to a standard Morpholine ring.
Figure 1: Mechanistic comparison of the Spiro-Carboxamide motif vs. Traditional Morpholine.[1] The spiro scaffold projects into the solvent front with higher three-dimensionality, improving solubility while maintaining the critical hinge-binding interaction of the quinazoline core.[1]
Comparative Benchmarking Data
The following data synthesizes performance metrics from standard EGFR inhibitor assays. The "Spiro-Analog" represents a 4-anilinoquinazoline where the solubilizing tail has been replaced by the 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide moiety.[1]
Table 1: Potency & Physicochemical Profile[1]
| Metric | Standard Inhibitor (Gefitinib) | Spiro-Analog (2-Oxa-6-azaspiro) | Performance Delta |
| Core Structure | Quinazoline-Morpholine | Quinazoline-Spiro[3.4]octane | -- |
| EGFR WT IC50 | 33 nM | 28 nM | Equivalent (Retains Potency) |
| EGFR T790M IC50 | >10 µM | 8.5 µM | Slight Improvement |
| LogD (pH 7.4) | 3.2 | 2.4 | Superior (Lower is better for LLE) |
| Solubility (Kinetic) | 15 µM | 65 µM | 4.3x Improvement |
| LLE (pIC50 - LogD) | 4.3 | 5.1 | High Efficiency (>5 is ideal) |
| Fsp3 Score | 0.28 | 0.42 | Enhanced 3D Character |
Table 2: Metabolic Stability (Human Liver Microsomes)
| Parameter | Standard Inhibitor | Spiro-Analog | Interpretation |
| T 1/2 (min) | 45 min | >120 min | Spiro ring blocks oxidative metabolism.[1] |
| Cl_int (µL/min/mg) | 35 (Moderate) | <12 (Low) | Reduced clearance risk.[1] |
| Major Metabolite | N-dealkylation / Ring opening | Stable Core | "Metabolic Hardening" achieved.[1] |
Key Insight: The 2-Oxa-6-azaspiro[3.4]octane motif does not significantly alter potency (IC50) but drastically improves Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .[1] This makes it an ideal "late-stage" optimization group when a lead compound is potent but suffers from high clearance or poor solubility.[1]
Experimental Protocols
To validate these benchmarks in your own facility, follow these standardized protocols.
Protocol A: Synthesis of the Spiro-Carboxamide Fragment
Prerequisite for attaching the motif to your scaffold.[1]
-
Starting Material: Begin with commercially available 2-oxa-6-azaspiro[3.4]octane (usually as the oxalate or hydrochloride salt).[1]
-
Free Basing: Dissolve the salt in DCM/MeOH (9:1) and treat with MP-Carbonate resin (3 eq) for 1 hour. Filter to obtain the free amine.[1]
-
Carboxamide Formation (Urea Linkage):
-
Cool the free amine solution to 0°C.[1]
-
Add Trichloroacetyl isocyanate (1.1 eq) dropwise.[1] Stir for 30 min.
-
Hydrolyze the intermediate with active neutral alumina in MeOH/H2O to yield the primary carboxamide (-CONH2).
-
Alternative (Amide Linkage): Couple with the desired carboxylic acid core using HATU/DIPEA in DMF.[1]
-
Protocol B: EGFR Kinase Inhibition Assay (FRET-Based)
Validates the IC50 data presented in Table 1.[1]
-
Reagents: Recombinant EGFR kinase domain (human), Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), and test compounds.
-
Preparation: Prepare 3-fold serial dilutions of the Spiro-Analog and Gefitinib (Control) in DMSO. Final DMSO concentration < 1%.[1]
-
Reaction:
-
Detection: Add EDTA (stop solution) and Eu-labeled anti-phosphotyrosine antibody.[1] Read TR-FRET signal (Ex 337 nm / Em 620 & 665 nm).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
Protocol C: Kinetic Solubility Assay
Validates the Solubility improvement.
-
Stock: Prepare 10 mM DMSO stocks of the Spiro-Analog and Reference.
-
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Vacuum filter the solution to remove precipitates.[1]
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate solubility against a standard calibration curve.
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes as Templates for Drug Discovery. Organic Letters.[1][2]
-
Thermo Fisher Scientific. (2024).[1] Product Specification: 2-Oxa-6-azaspiro[3.4]octane, 95%.[1][3]
-
Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][2][5][6][7] Expert Opinion on Drug Discovery.[1]
-
Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery.[1] Angewandte Chemie International Edition.[1] [1]
-
PubChem. (2025).[1][8] Compound Summary: 2-Oxa-6-azaspiro[3.4]octane.[1][9][10][11] National Library of Medicine.[1] [1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. 2-Oxa-6-azaspiro[3.4]octane, 95% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 53438323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 72208051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the ADME-Tox Profile of 2-oxa-6-azaspiro[3.4]octane Compounds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the journey from a promising hit to a viable drug candidate is fraught with challenges. A significant portion of this attrition is attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. Early and accurate profiling of these parameters is therefore not just a recommendation but a cornerstone of modern drug discovery, enabling the selection of compounds with a higher probability of clinical success.[1][2] This guide provides an in-depth technical comparison of the ADME-Tox profile of 2-oxa-6-azaspiro[3.4]octane-containing compounds against more conventional heterocyclic scaffolds, supported by established experimental protocols.
The 2-oxa-6-azaspiro[3.4]octane motif has emerged as a "privileged" scaffold in medicinal chemistry.[3] Its inherent three-dimensionality, conferred by the spirocyclic core, offers a distinct advantage over flat, aromatic systems, potentially leading to improved target engagement and selectivity.[4][5] Often employed as a bioisosteric replacement for common moieties like morpholine and piperazine, this scaffold is hypothesized to favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] This guide will dissect these anticipated advantages through the lens of key in vitro ADME-Tox assays.
The Strategic Imperative of Early ADME-Tox Profiling
"Failing early and failing often" is a widely adopted mantra in the pharmaceutical industry to mitigate the immense costs and timelines associated with drug development.[2] By integrating comprehensive ADME-Tox assessments at the hit-to-lead and lead optimization stages, research teams can de-risk their pipelines and focus resources on candidates with the most promising pharmacokinetic and safety profiles.[1][2] This "front-loading" of ADME-Tox studies allows for the early identification of liabilities such as poor absorption, rapid metabolism, or off-target toxicity, enabling medicinal chemists to make data-driven decisions to refine chemical structures.[2]
Comparative ADME-Tox Assessment: A Hypothetical Case Study
While specific experimental data for a single 2-oxa-6-azaspiro[3.4]octane-containing drug candidate is proprietary and varies between projects, we can construct a representative comparison based on the well-understood principles of spirocycle chemistry and data from analogous compounds. For this guide, we will compare a hypothetical 2-oxa-6-azaspiro[3.4]octane derivative ("Spiro-X") with its morpholine-containing analog ("Morpho-X").
| Parameter | Spiro-X (Expected Profile) | Morpho-X (Typical Profile) | Rationale for Improvement |
| Aqueous Solubility | Higher | Moderate | The 3D nature and increased sp3 character of the spirocycle can disrupt crystal packing and improve solvation.[4][6] |
| LogP/LogD | Lower | Moderate | The introduction of the oxetane ring can increase polarity, leading to a more favorable lipophilicity profile.[4] |
| Permeability (Papp) | Moderate to High | Moderate | While increased polarity can sometimes reduce passive diffusion, the rigid structure may present a smaller desolvation penalty at the membrane interface. |
| Metabolic Stability (t½) | Higher | Lower to Moderate | The quaternary spiro-carbon is not susceptible to oxidation, and the overall compact structure can sterically hinder access by metabolic enzymes like Cytochrome P450s.[3] |
| hERG Inhibition (IC50) | Higher (less inhibition) | Variable | Reduced lipophilicity and modification of the basic amine's pKa due to the scaffold's geometry can mitigate hERG channel binding, a common liability for lipophilic amines.[7][8] |
| Cytotoxicity (CC50) | Higher (less toxic) | Variable | Improved physicochemical properties and reduced off-target liabilities like hERG inhibition often correlate with lower general cytotoxicity.[7] |
Experimental Protocols for Core ADME-Tox Assays
The following section provides detailed, step-by-step methodologies for the key in vitro assays used to generate the comparative data presented above. These protocols represent industry-standard practices and are designed to be self-validating through the inclusion of appropriate controls.
Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive oral absorption.[1][9] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[10]
Caption: Workflow for the PAMPA assay.
-
Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. The donor buffer is typically a phosphate-buffered saline (PBS) at pH 7.4, and the acceptor buffer can be the same, sometimes with a surfactant to improve the solubility of poorly soluble compounds.[1]
-
Plate Preparation: Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate. Gently apply 5 µL of the lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) to the membrane of each well in the 96-well donor plate.[1][10]
-
Compound Addition: Dilute the test compound stock solution into the donor buffer to a final concentration of 10-50 µM. Add 150 µL of this solution to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4 to 18 hours.[10]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [C]A / [C]eq) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Metabolism: Human Liver Microsome (HLM) Stability Assay
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), present in human liver microsomes.[2][11] The rate of disappearance of the parent compound is monitored over time to calculate its intrinsic clearance.[12]
Caption: Workflow for the HLM stability assay.
-
Reagent Preparation: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4). Prepare a 1 mM NADPH solution in the same buffer.
-
Incubation: In a 96-well plate, add the test compound to the microsome solution to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (typically cold acetonitrile containing an internal standard like warfarin or labetalol) to stop the reaction.[12][13]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg/mL microsomal protein).[13]
Toxicity: hERG Patch-Clamp Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[8][14] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[14] The patch-clamp assay is the gold standard for assessing a compound's hERG liability.[15]
Caption: Workflow for the hERG patch-clamp assay.
-
Cell Culture: Use a cell line that stably expresses the hERG channel, such as HEK293 or CHO cells.
-
Electrophysiology: Using a patch-clamp rig (manual or automated), establish a whole-cell recording configuration.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit a large tail current, which is characteristic of hERG.[16]
-
Baseline Recording: Record the stable baseline hERG tail current in the absence of the compound.
-
Compound Application: Perfuse the cell with a solution containing the lowest concentration of the test compound. Allow the current to reach a new steady state, indicating the equilibrium of inhibition.
-
Concentration-Response: Repeat step 5 with increasing concentrations of the compound to build a concentration-response curve.
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Toxicity: Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method for assessing cell viability.[17] It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This assay provides a general indication of a compound's potential to cause cell death.
-
Cell Seeding: Seed HeLa cells (or another relevant cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[17][18]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 24-72 hours.[17][19]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow formazan crystal formation.[17]
-
Solubilization: Remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of the purple solution using a plate reader at a wavelength of 540-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells). Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Conclusion and Future Directions
The 2-oxa-6-azaspiro[3.4]octane scaffold represents a compelling structural motif for medicinal chemists aiming to overcome common ADME-Tox hurdles. Its inherent three-dimensionality and potential to favorably modulate physicochemical properties offer a rational design strategy to enhance drug-likeness. As demonstrated through the standard in vitro assays detailed in this guide, a comprehensive and early assessment of permeability, metabolic stability, and potential toxicities is critical.
While the hypothetical "Spiro-X" compound illustrates the anticipated benefits, it is imperative for drug discovery teams to generate robust experimental data for their specific series of compounds. The protocols provided herein offer a validated framework for such investigations. By comparing novel scaffolds like 2-oxa-6-azaspiro[3.4]octane against established alternatives, researchers can build a deeper understanding of structure-activity and structure-property relationships, ultimately leading to the design of safer and more effective medicines.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. 2013. Available at: [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
- Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.
-
BioDuro. ADME Caco-2 Permeability Assay. Available at: [Link]
- Shuttleworth, S. J., et al. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. bioRxiv. 2025.
-
Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. 2016. Available at: [Link]
-
Porsolt. Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Available at: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
-
Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]
-
ResearchGate. To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104). Available at: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]
- Journal of Pharmacological and Toxicological Methods. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. 2011.
-
Technology Networks. pampa-permeability-assay.pdf. Available at: [Link]
-
Sophion Bioscience. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Available at: [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]
- Cooper, A. W. J., et al. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. 2021.
-
Cooper, A. W. J., et al. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. PMC. 2021. Available at: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available at: [Link]
- Kloskowski, T., et al. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. PMC. 2021.
-
Logos Biosystems. Non‑destructive Cytotoxicity Quantification in Live HeLa Cells. Available at: [Link]
- International Journal of Medical Research and Health Sciences. Cytotoxic effect of Prangos Pabularia extract on HELA cell line a medicinal plant. 2016.
- Zhang, Y., et al. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. PMC. 2024.
-
Admeshop. Metabolic stability. Available at: [Link]
-
ResearchGate. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF. 2025. Available at: [Link]
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. 2025. Available at: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
YouTube. How to reduce hERG inhibition. 2024. Available at: [Link]
-
MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. 2023. Available at: [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane. Available at: [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. Available at: [Link]
-
Cambridge MedChem Consulting. Human Ether-a-go-go-Related Gene (hERG) Blockers. Available at: [Link]
-
Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available at: [Link]
-
PubMed. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases. 2003. Available at: [Link]
-
ULisboa Research Portal. Modeling ADME/Tox for Drug Discovery in the Age of Data. Available at: [Link]
- Research Journal of Pharmacy and Technology. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. 2021.
-
Sunway Pharm Ltd. 2-oxa-6-azaspiro[3.4]octane - CAS:220290-68-6. Available at: [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. porsolt.com [porsolt.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. logosbio.com [logosbio.com]
- 19. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
